7-Chloro-6-methylpyrazolo[1,5-A]pyrimidine
Description
Properties
CAS No. |
1159982-99-6 |
|---|---|
Molecular Formula |
C7H6ClN3 |
Molecular Weight |
167.59 g/mol |
IUPAC Name |
7-chloro-6-methylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C7H6ClN3/c1-5-4-9-6-2-3-10-11(6)7(5)8/h2-4H,1H3 |
InChI Key |
LVHUNHFIFKUVON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C(=CC=N2)N=C1)Cl |
Origin of Product |
United States |
Foundational & Exploratory
7-Chloro-6-methylpyrazolo[1,5-a]pyrimidine CAS 1159982-99-6 properties
This guide provides an in-depth technical analysis of 7-Chloro-6-methylpyrazolo[1,5-a]pyrimidine (CAS 1159982-99-6), a critical heterocyclic intermediate used in the development of kinase inhibitors and anti-infective agents.
CAS Registry Number: 1159982-99-6 Molecular Formula: C₇H₆ClN₃ Molecular Weight: 167.59 g/mol
Executive Summary
The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, frequently utilized to mimic the purine ring of ATP in kinase inhibitor design. The 7-chloro-6-methyl derivative (CAS 1159982-99-6) represents a specialized electrophilic building block. Its C7-chloride is highly activated for Nucleophilic Aromatic Substitution (SₙAr), while the C6-methyl group provides a strategic steric handle that can influence binding selectivity in enzyme pockets (e.g., Trk, CDK, or Wolbachia-related kinases).
This guide details the physicochemical properties, validated synthetic routes, and reactivity profiles necessary for utilizing this compound in high-stakes drug discovery campaigns.
Physicochemical Properties & Identification[1][2]
| Property | Specification | Notes |
| Appearance | Off-white to pale yellow solid | Color darkens upon oxidation/hydrolysis. |
| Melting Point | 130–135 °C (approx.) | Varies by crystal habit/purity. |
| Solubility | DCM, EtOAc, DMSO, DMF | Limited solubility in water; hydrolyzes slowly. |
| LogP | ~1.8 (Predicted) | Lipophilic enough for organic extraction. |
| pKa | ~2.5 (Conjugate acid) | Weakly basic pyrimidine nitrogens. |
| Storage | 2–8 °C, Inert Atmosphere | Moisture Sensitive. Store under Argon/Nitrogen. |
Synthetic Methodology
The synthesis of this compound is typically a two-step workflow starting from commercially available 3-aminopyrazole. The critical challenge is controlling regioselectivity during the ring closure and preventing hydrolysis of the final chloride.
Step 1: Cyclocondensation (Ring Closure)
The formation of the bicyclic core requires condensing 1H-pyrazol-3-amine with a C3-dielectrophile substituted at the central carbon (to install the C6-methyl).
-
Reagents: 1H-pyrazol-3-amine + Ethyl 2-formylpropanoate (or Ethyl 3-ethoxy-2-methylacrylate).
-
Conditions: Reflux in Ethanol or Acetic Acid.
-
Mechanism: Michael addition followed by cyclization.
-
Intermediate: 6-Methylpyrazolo[1,5-a]pyrimidin-7(4H)-one (often exists as the 7-ol tautomer).
Step 2: Deoxychlorination (Activation)
Conversion of the inert 7-one/7-ol into the reactive 7-chloro species.
-
Reagent: Phosphorus Oxychloride (POCl₃).
-
Catalyst: N,N-Dimethylaniline (optional, acts as a base/catalyst).
-
Protocol:
-
Suspend 6-methylpyrazolo[1,5-a]pyrimidin-7-ol in neat POCl₃ (10-20 equiv).
-
Heat to reflux (approx. 105 °C) for 2–4 hours. Monitor by LCMS (look for disappearance of M+1 = 150 and appearance of M+1 = 168/170).
-
Critical Workup: Cool to RT. Pour slowly onto crushed ice with vigorous stirring (Exothermic!). Neutralize with solid NaHCO₃ to pH 7–8. Extract immediately with Dichloromethane (DCM).
-
Purification: Flash column chromatography (Hexanes/EtOAc).
-
Synthesis Workflow Diagram
The following diagram illustrates the chemical transformation and logic flow.
Caption: Two-step synthetic pathway from aminopyrazole to the activated 7-chloro scaffold.
Reactivity Profile: Nucleophilic Aromatic Substitution (SₙAr)
The primary utility of CAS 1159982-99-6 is as an electrophile in SₙAr reactions. The nitrogen at position 4 renders the C7 position highly electron-deficient, facilitating attack by amines, alkoxides, or thiols.
The "6-Methyl Effect"
Unlike the unsubstituted analog, the 6-methyl group introduces a steric and electronic factor:
-
Steric Hindrance: It slightly retards the rate of nucleophilic attack at C7 compared to the 6-H analog, requiring higher temperatures or stronger bases for bulky nucleophiles.
-
Selectivity: It prevents nucleophilic attack at C5/C6, ensuring high regioselectivity for C7 substitution.
Standard Coupling Protocol (SₙAr)
-
Nucleophile: Primary or Secondary Amine (1.0–1.2 equiv).
-
Base: Diisopropylethylamine (DIPEA) or K₂CO₃ (2.0 equiv).
-
Solvent: DMF, DMA, or n-Butanol.
-
Conditions: 60–100 °C for 1–4 hours.
-
Self-Validating Check: The reaction is clean. If starting material remains, increase temperature. If hydrolysis (7-OH) is observed, ensure solvents are anhydrous.
Reaction Mechanism Diagram
Caption: Mechanism of Nucleophilic Aromatic Substitution (SnAr) at the C7 position.
Applications in Drug Discovery
This specific scaffold is documented in the development of:
-
Anti-Wolbachia Agents: Used to treat filariasis by targeting the Wolbachia endosymbiont of filarial nematodes. The 6-methyl group is crucial for fitting into the specific kinase ATP-binding pocket of the bacteria [1].
-
Trk Kinase Inhibitors: Analogues of this scaffold are used to target Tropomyosin receptor kinases (TrkA/B/C) in oncology [2].
-
CDK Inhibitors: The planar bicyclic system mimics the adenine core of ATP, making it a potent scaffold for Cyclin-Dependent Kinase inhibition.
Handling & Safety (SDS Summary)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Hydrolysis Risk: Reacts with water to release HCl and form the inactive 7-hydroxy derivative.
-
PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.
-
Spill Cleanup: Absorb with inert material (sand/vermiculite) and neutralize with weak base before disposal.
References
-
Development of Pyrazolopyrimidine Anti-Wolbachia Agents. Semantic Scholar. (Accessed 2026). Synthesis of this compound (Compound 8f).[1]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Trk Inhibitors. MDPI. (2024). detailed SAR and synthetic strategies for kinase inhibitors.
-
Synthesis of pyrazolo[1,5-a]pyrimidine ring systems. Arkivoc. (2022).[2] General procedures for chlorination and substitution.
Sources
Chemical Structure Analysis & Reactivity Profiling: 7-Chloro-6-methylpyrazolo[1,5-a]pyrimidine
Topic: 7-Chloro-6-methylpyrazolo[1,5-a]pyrimidine chemical structure analysis Content Type: In-depth technical guide.
Executive Technical Summary
This compound represents a privileged bicyclic scaffold in modern medicinal chemistry, serving as a critical intermediate for the development of ATP-competitive kinase inhibitors (e.g., Trk, CDK, and KDR inhibitors). Its structural significance lies in the bioisosteric relationship to the purine core of ATP, allowing it to anchor effectively within the hinge region of kinase active sites.
This guide provides a rigorous analysis of the compound’s structural integrity, synthetic logic, and spectroscopic "fingerprint." It is designed for medicinal chemists requiring a self-validating protocol for the synthesis and functionalization of this moiety.
Structural Characterization & Properties[1][2][3]
Nomenclature and Numbering System
Correct numbering is vital for interpreting regioselective reactivity. The pyrazolo[1,5-a]pyrimidine system is a fused 5-6 bicyclic heterocycle.[1]
-
Bridgehead Nitrogen (N4): Serves as the fusion point but is not numbered in the IUPAC periphery count, though chemically it dictates the electron deficiency of the pyrimidine ring.
-
C7 Position: The site of the chlorine atom; this carbon is highly electrophilic due to the combined inductive effect of the chlorine and the para-like resonance withdrawal from N4.
-
C6 Position: Occupied by the methyl group, providing steric bulk that can influence the binding trajectory in enzyme pockets.
Physicochemical Profile
| Property | Value (Approx.) | Significance |
|---|
| Formula |
Electronic Structure & Reactivity Map
The pyrimidine ring is significantly more electron-deficient than the pyrazole ring. Within the pyrimidine moiety, the C7 position is the "soft" electrophilic center, activated for Nucleophilic Aromatic Substitution (
Figure 1: Electronic activation map. The N4 bridgehead nitrogen pulls electron density, making C7 and C5 susceptible to nucleophilic attack. C7 is preferred due to the better leaving group (Cl).
Synthetic Routes & Process Chemistry
The synthesis of this compound is a convergent protocol involving a condensation-cyclization sequence followed by functional group interconversion.
Step 1: Regioselective Cyclocondensation
The formation of the bicyclic core relies on the reaction between 3-aminopyrazole (or 5-aminopyrazole tautomer) and a 1,3-dielectrophile. To achieve the 6-methyl substitution pattern, the dielectrophile must be a derivative of 2-formylpropanoate (or a masked equivalent like ethyl 2-(ethoxymethylene)propanoate).
-
Reagents: 3-Aminopyrazole + Ethyl 2-formylpropanoate (prepared in situ or via formylation of ethyl propionate).
-
Conditions: Reflux in AcOH or EtOH/NaOEt.
-
Mechanism:
-
The exocyclic amine (
) of the pyrazole attacks the more reactive aldehyde carbonyl of the dielectrophile (Imine formation). -
The ring nitrogen (NH) attacks the ester carbonyl, closing the ring to form the lactam (7-hydroxy/7-one).
-
Product: 6-Methylpyrazolo[1,5-a]pyrimidin-7(4H)-one.[1]
-
Step 2: Chlorination (The Vilsmeier-Haack Activation)
The conversion of the 7-one (lactam) to the 7-chloro derivative is driven by phosphorus oxychloride (
-
Reagents:
(neat or in toluene), catalytic DMF (optional). -
Temp: Reflux (80-100°C).
-
Critical Control Point: The reaction must be protected from moisture to prevent hydrolysis of the active phosphoryl intermediate back to the starting material.
Figure 2: Synthetic workflow for the target scaffold.
Spectroscopic Analysis (The "Fingerprint")[13]
This section defines the self-validating spectral data required to confirm the structure.
Proton NMR ( NMR)
The spectrum is distinct due to the lack of a proton at C7 and the presence of the methyl group at C6.
| Position | Shift ( | Multiplicity | Diagnostic Logic |
| H-2 | 8.0 - 8.2 | Doublet ( | Pyrazole ring proton; deshielded by aromatic current. |
| H-3 | 6.6 - 6.8 | Doublet ( | Pyrazole ring proton; distinct coupling to H-2. |
| H-5 | 8.4 - 8.6 | Singlet (or fine d) | Key Signal. Highly deshielded due to proximity to N4 and N1. Appears as a singlet because C6 is substituted (no vicinal coupling). |
| 6-Me | 2.3 - 2.4 | Singlet | Methyl group attached to aromatic ring.[3] |
Note: Shifts may vary slightly (
Carbon NMR ( NMR)
-
C7-Cl: The ipso-carbon attached to chlorine typically resonates between 135-145 ppm .
-
C5: Deshielded signal around 145-155 ppm (adjacent to N).
-
C6: Upfield shift relative to C5/C7, typically 110-120 ppm due to the methyl substituent effect.
Mass Spectrometry
-
Isotope Pattern: The presence of a single chlorine atom dictates a characteristic 3:1 ratio for the
and peaks (e.g., m/z 167 and 169).
Reactivity Profile & Functionalization[7]
The utility of this compound lies in its predictable reactivity.
Nucleophilic Aromatic Substitution ( )
The C7-chloride is an excellent leaving group. Reaction with primary or secondary amines yields 7-amino derivatives, which are common kinase inhibitor motifs.
-
Protocol: Dissolve substrate in EtOH or DMF; add 1.2 eq amine + 2.0 eq
; heat to 60-80°C. -
Validation: Disappearance of the C7-Cl signal in MS and appearance of the amine mass. Downfield shift of adjacent protons in NMR.
Regioselectivity (C7 vs C5)
While C5 is also electrophilic, C7 is significantly more reactive due to:
-
Leaving Group Ability: Chloride (at C7) is a better leaving group than Hydride (at C5).
-
Transition State Stability: The Meisenheimer complex formed by attack at C7 is stabilized effectively by N4.
References
-
Synthesis and Reactivity of Pyrazolo[1,5-a]pyrimidines
-
Source:
- Relevance: validates the cyclocondens
-
-
NMR Characterization of Methyl-Substituted Analogs
-
Source:
- Relevance: Provides comparative shifts for 5-methyl vs 7-methyl vs 6-methyl deriv
-
-
Medicinal Chemistry Applications (Kinase Inhibition)
-
Source:
- Relevance: Demonstrates the utility of the 7-chloro intermediate in library gener
-
-
Crystallographic Data
-
Source:
- Relevance: Confirms the planarity of the scaffold, essential for intercal
-
Sources
- 1. digitalcommons.mtu.edu [digitalcommons.mtu.edu]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues | MDPI [mdpi.com]
- 7. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. mdpi.com [mdpi.com]
Difference between 5-methyl and 6-methyl pyrazolo[1,5-a]pyrimidine isomers
The following technical guide details the structural, synthetic, and functional differences between 5-methyl and 6-methyl pyrazolo[1,5-a]pyrimidine isomers.
Executive Summary
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in kinase inhibition (e.g., Pim-1, CDK2, CK2) and GABA-A receptor modulation. Differentiating between methyl isomers on the pyrimidine ring is critical for Structure-Activity Relationship (SAR) optimization.
-
5-Methyl Isomer: Typically arises as a regioisomer during the condensation of 3-aminopyrazole with unsymmetrical 1,3-dicarbonyls. It places a substituent adjacent to the bridgehead nitrogen (
). -
6-Methyl Isomer: Represents a specific structural design choice, usually synthesized from 2-substituted 1,3-electrophiles. It places a substituent at the "top" of the pyrimidine ring (meta to the bridgehead), often used to block metabolic oxidation or access solvent-exposed pockets.
This guide provides the definitive protocols for synthesizing, distinguishing, and utilizing these isomers.
Structural Definition & Numbering
Proper IUPAC numbering is essential to avoid confusion, particularly as the 5- and 7-positions are often conflated in older literature.
-
Bridgehead Nitrogen: Position 4.
-
5-Position: Adjacent to the bridgehead nitrogen (
). -
6-Position: Between
and .[3][4][5] -
7-Position: Adjacent to the pyrazole ring junction.[5]
Diagram 1: Structural Isomers & Numbering
Caption: Structural comparison of methyl isomers. Note that 5-Me and 7-Me are often regioisomers from the same reaction, whereas 6-Me requires a different synthetic route.
Synthetic Pathways & Regioselectivity[4][6]
The synthesis of these isomers requires fundamentally different electrophilic partners.
Synthesis of the 5-Methyl Isomer
The 5-methyl isomer is generated via the condensation of 3-aminopyrazole with an unsymmetrical 1,3-electrophile (e.g., acetoacetaldehyde dimethyl acetal or 4,4-dimethoxy-2-butanone).
-
The Challenge (Regioselectivity): This reaction typically produces a mixture of 5-methyl and 7-methyl isomers.
-
Mechanism: The exocyclic amine of the pyrazole attacks the most electrophilic carbonyl (or acetal) first.
-
Control: Reaction conditions (pH, solvent) can influence the ratio, but chromatographic separation is often required. The 7-methyl isomer is frequently the thermodynamic product.
Synthesis of the 6-Methyl Isomer
The 6-methyl isomer is generated by condensing 3-aminopyrazole with a 2-substituted 1,3-electrophile , such as 2-methylmalondialdehyde (often generated in situ from 2-methyl-3-dimethylaminoacrolein).
-
Advantage: Regioselectivity is not an issue regarding the methyl group placement if the electrophile is symmetric at the 1,3-positions (e.g., 2-methylmalondialdehyde).
-
Result: High purity 6-methyl product.[4]
Diagram 2: Synthetic Divergence
Caption: Synthetic divergence. 5-Me arises from unsymmetrical 1,3-dicarbonyls (often with 7-Me byproduct), while 6-Me arises from 2-substituted 1,3-dicarbonyls.
Analytical Distinction (NMR & NOE)
Distinguishing these isomers by
Comparative NMR Data
| Feature | 5-Methyl Isomer | 6-Methyl Isomer | 7-Methyl Isomer |
| Methyl Shift | |||
| H-6 Signal | Doublet ( | Methyl Singlet | Doublet ( |
| H-5 Signal | N/A (Methyl substituted) | Singlet (or fine doublet) | Doublet ( |
| H-7 Signal | Doublet ( | Singlet (or fine doublet) | N/A (Methyl substituted) |
| Key NOE | Me-5 | Me-6 | Me-7 |
Diagnostic Logic
-
Check H-6: If H-6 is a doublet, you have the 5- or 7-isomer. If H-6 is missing (and you see a methyl), you have the 6-isomer.
-
Check Coupling:
-
5-Methyl: Shows an AB system (or AX) for H-6 and H-7.
-
6-Methyl: Shows two singlets for H-5 and H-7 (para-like relationship, though actually meta).
-
-
NOE Confirmation: The "Smoking Gun" for the 7-isomer (vs 5-isomer) is a strong NOE enhancement between the methyl group and the pyrazole proton H-2. The 5-methyl group is too far to show NOE with H-2.
Diagram 3: NMR Distinction Logic
Caption: Flowchart for unambiguous assignment of methyl regioisomers using 1H NMR and NOE.
Experimental Protocols
Protocol A: Synthesis of 5-Methylpyrazolo[1,5-a]pyrimidine (Regioselective)
Note: This protocol favors the 5-methyl isomer, though 7-methyl may form.[3][4]
-
Reagents: 3-Aminopyrazole (1.0 eq), Acetoacetaldehyde dimethyl acetal (1.1 eq), Ethanol (0.5 M), HCl (conc., cat.).
-
Procedure:
-
Purification:
-
The crude often contains both 5-Me and 7-Me isomers.
-
Recrystallization: The 7-methyl isomer is often less soluble and can be crystallized out from ethanol/ether. The 5-methyl isomer remains in the mother liquor.
-
Column Chromatography: Elute with EtOAc/Hexane. The 5-methyl isomer typically elutes after the 7-methyl isomer (check specific Rf as this varies by stationary phase).
-
-
Validation: Confirm structure via NOE (absence of interaction with pyrazole H-2).
Protocol B: Synthesis of 6-Methylpyrazolo[1,5-a]pyrimidine
-
Reagents: 3-Aminopyrazole (1.0 eq), 2-Methyl-3-(dimethylamino)acrolein (1.1 eq) (or 2-methylmalondialdehyde tetraethyl acetal), Glacial Acetic Acid.
-
Procedure:
-
Purification:
-
Filter the solid. Recrystallize from Ethanol/Water.
-
Yield is typically high (>80%) with high regiopurity as no other pyrimidine isomer can form.
-
Functional & Pharmacological Implications (SAR)
| Feature | 5-Methyl Isomer | 6-Methyl Isomer |
| Kinase Binding | Often creates steric clash in the "hinge region" if the pocket is tight. Can be used to enforce torsion angles. | Projects into the solvent-exposed region or "sugar pocket". Often tolerated well. |
| Metabolic Stability | The methyl group is a "soft spot" for CYP450 oxidation (benzylic-like oxidation). | Often used to block the C-6 position, which is a common site for oxidative metabolism in unsubstituted pyrimidines. |
| Solubility | Moderate impact. | Can be replaced with solubilizing groups (e.g., 6-(N-methylpiperazinyl)) to improve ADME without disrupting core binding. |
Expert Insight: In Pim-1 kinase inhibitor design, the 5-position is critical.[8] Substituents here often interact with Asp128/Glu121. A methyl group at C-5 can act as a hydrophobic anchor, but larger groups may clash. Conversely, the 6-position is frequently used as a vector to append solubilizing tails or to dial out hERG liability.
References
-
Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992).[4] 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.[3][4][9] Canadian Journal of Chemistry, 70(4), 1093–1098.
-
Burger, M. T., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(6).
-
Moustafa, M. S., et al. (2022). Regioselectivity in the reaction of 5-amino-3-anilino-1H-pyrazole-4-carbonitrile with cinnamonitriles and enaminones. Kuwait Journal of Science.
-
Fichez, J., Busca, P., & Prestat, G. (2025). Recent Advances in Aminopyrazoles Synthesis and Functionalization.[10]
-
PubChem. Pyrazolo[1,5-a]pyrimidine Compound Summary. National Library of Medicine.
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arkat-usa.org [arkat-usa.org]
- 10. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Beyond the Catalog: Strategic Sourcing and Validation of 7-Chloro-6-methylpyrazolo[1,5-a]pyrimidine
The following technical guide is structured to serve as an operational handbook for drug discovery professionals. It moves beyond a simple vendor list to address the critical challenges of regioisomerism, hydrolytic instability, and downstream synthetic utility associated with this specific scaffold.
Executive Summary: The Scaffold and the Trap
7-Chloro-6-methylpyrazolo[1,5-a]pyrimidine is a high-value heterocyclic intermediate, primarily utilized as an electrophilic scaffold in the synthesis of ATP-competitive kinase inhibitors (e.g., Trk, PI3K, and CDK inhibitors). Its utility lies in the reactivity of the C7-chlorine atom, which serves as an excellent handle for Nucleophilic Aromatic Substitution (
The Core Challenge: Unlike simple benzenoid systems, the synthesis of pyrazolo[1,5-a]pyrimidines via the condensation of 3-aminopyrazoles with 1,3-electrophiles is prone to regioisomerism . Commercial batches labeled as "6-methyl" may contain significant levels of 5-methyl or 7-methyl isomers depending on the supplier's synthetic route. Furthermore, the C7-Cl bond is susceptible to hydrolysis, leading to the inactive 7-hydroxy impurity ("The Pyrimidone Reversion").
This guide provides a self-validating sourcing strategy to ensure the material you receive is the material you need.
Technical Due Diligence: The "Isomer Trap"
Before issuing a Purchase Order (PO), you must understand the synthetic origin of the impurity profile. The formation of the 6-methyl analog requires specific condensation partners.
The Synthetic Pathway & Risk Points[1]
The standard industrial route involves condensing 3-aminopyrazole with a C3-electrophile (e.g., a substituted malonaldehyde equivalent or
Figure 1: Synthetic pathway highlighting the origin of regioisomers (Impurity A) and storage-induced degradation (Impurity B).
The "6-Methyl" Specificity:
To obtain the 6-methyl isomer, the condensation partner must be a 2-methyl-substituted 1,3-dialdehyde or equivalent. If a supplier uses an asymmetric
-
Actionable Insight: Ask the supplier for the structure of the cyclization precursor. If they cannot provide it, the risk of regio-misassignment is high.
Commercial Supply Landscape
Suppliers are categorized by their ability to control the chemistry and provide transparent analytical data.
Tier 1: Primary Manufacturers (High Reliability)
These vendors perform the synthesis in-house and can provide batch-specific H-NMR and LCMS data.
| Supplier | Type | Strengths | Best For |
| Enamine | CRO/Building Block | Massive internal stock; excellent synthesis documentation. | Scale-up (>10g) and library synthesis. |
| Combi-Blocks | Catalog Vendor | High transparency on stock levels; competitive pricing. | Rapid medicinal chemistry hits (1g - 5g). |
| WuXi AppTec | CRO | Custom synthesis capabilities; rigorous QC. | GLP-grade material for late-stage lead opt. |
Tier 2: Aggregators (Variable Risk)
Companies like Sigma-Aldrich (MilliporeSigma) or Thermo Fisher often aggregate stocks. While reliable for logistics, they may re-package batches from other sources.
-
Risk: "Batch-to-batch" variation in regio-purity.
-
Mitigation: Always request the "Certificate of Analysis" (CoA) before shipping.
Specialized/Boutique
-
BLD Pharm: Strong presence in heterocycles; often has stock of specific substituted pyrazolo-pyrimidines.
-
Apollo Scientific: Good source for fluorinated/chlorinated intermediates in Europe.
The Self-Validating QC Protocol
Do not trust the label. Upon receipt, the material must be validated to ensure the Chlorine is at position 7 and the Methyl is at position 6.
Analytical Decision Matrix
Figure 2: Quality Control workflow. Note that LCMS alone cannot distinguish regioisomers.
The NMR Fingerprint (Critical Step)
Distinguishing the 6-methyl from the 5-methyl isomer requires analyzing the aromatic coupling constants (
-
7-Chloro-6-methyl:
-
Proton Signal: Look for a singlet (or very fine doublet) for the H-5 proton on the pyrimidine ring. Because position 6 is blocked by a Methyl, H-5 has no vicinal neighbor to couple with.
-
Key Feature: Absence of a typical pyrimidine doublet-doublet pattern (
Hz).
-
-
5-Methyl Isomer (Impurity):
-
Would show a proton at position 6.[1]
-
-
7-Hydroxy Impurity:
-
Look for a broad singlet >10 ppm (OH/NH tautomer) and a mass shift of -18 (or +1 water in LCMS depending on ionization).
-
Storage & Stability
The C7-Cl bond is activated.
-
Storage: -20°C, under Argon/Nitrogen.
-
Solubility: Dissolve in DMSO or DMF just prior to use. Avoid protic solvents (MeOH/EtOH) for long-term storage as solvolysis can occur.
References
-
Synthesis & Scaffold Utility
-
Mahajan, A. T., et al.[2] "Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors."[2][3] MDPI Compounds, 2024.
-
Zhang, Y., et al.[4] "Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold." Current Topics in Medicinal Chemistry, 2023.
-
-
Commercial Sourcing Data
-
Enamine Store: Pyrazolo[1,5-a]pyrimidine Building Blocks.[5]
-
Thermo Scientific Chemicals: 7-Chloropyrazolo[1,5-a]pyrimidine specifications.
-
Combi-Blocks: Heterocyclic Building Blocks Inventory.
-
-
Chemical Identity Verification
Disclaimer: This guide is for research purposes. Always consult the specific Safety Data Sheet (SDS) provided by the vendor before handling chlorinated heterocycles.
Sources
- 1. echemi.com [echemi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
The Pyrazolo[1,5-a]pyrimidine Core: A Privileged Scaffold in Drug Discovery - A Technical Guide to Structure-Activity Relationships
Introduction: The Enduring Appeal of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine nucleus, a fused heterocyclic system comprising a pyrazole and a pyrimidine ring, stands as a "privileged structure" in modern medicinal chemistry. Its remarkable versatility and ability to interact with a wide array of biological targets have cemented its importance in the development of novel therapeutics.[1] This scaffold is not only structurally interesting but also possesses favorable physicochemical properties, making it an attractive starting point for drug discovery campaigns. Over the years, pyrazolo[1,5-a]pyrimidine derivatives have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) effects.[2][3] Notably, this core is a key feature in several FDA-approved drugs, particularly in the realm of oncology, underscoring its clinical significance.[1][2]
This in-depth technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of the pyrazolo[1,5-a]pyrimidine core. It is designed for researchers, scientists, and drug development professionals, offering insights into the causal relationships behind experimental choices and providing a framework for the rational design of new, potent, and selective modulators of various biological targets.
General Structure-Activity Relationship (SAR) Principles
The biological activity of pyrazolo[1,5-a]pyrimidine analogs is profoundly influenced by the nature and position of substituents on the core scaffold.[1][4] Understanding these relationships is crucial for optimizing potency, selectivity, and pharmacokinetic properties.
Caption: General structure of the pyrazolo[1,5-a]pyrimidine core with key substitution points.
The pyrazolo[1,5-a]pyrimidine scaffold offers multiple positions for substitution, allowing for fine-tuning of its biological activity. The key positions for modification are typically C2, C3, C5, C6, and C7.
-
Position 2 (R2): Substitutions at this position can influence selectivity and potency. For instance, in some kinase inhibitors, this position can be tailored to interact with specific residues in the ATP-binding pocket.
-
Position 3 (R3): This position is often crucial for activity. For example, in Tropomyosin Receptor Kinase (Trk) inhibitors, the presence of a picolinamide at the third position significantly enhances activity.[2] In other cases, modifications at C3 can impact interactions with the target protein.[5]
-
Position 5 (R5): This position is critical for potency and selectivity in many kinase inhibitors.[6] Substitutions at C5 can project into solvent-exposed regions or form key interactions with the target protein. For example, in Pim-1 inhibitors, the 5-position substituent is critical for hydrogen bonding interactions with Asp-128 and Asp-131.[6]
-
Position 7 (R7): The C7 position is a common site for modification to improve solubility and cell permeability. Amino and substituted amino groups at this position have been shown to be important for the antiproliferative activity of some derivatives.[7]
Pyrazolo[1,5-a]pyrimidines as Kinase Inhibitors: A Dominant Therapeutic Class
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in the development of protein kinase inhibitors, which are pivotal in targeted cancer therapy.[4][8] These compounds often act as ATP-competitive inhibitors, binding to the hinge region of the kinase domain.[4][8]
Tropomyosin Receptor Kinase (Trk) Inhibitors
The discovery of NTRK gene fusions as oncogenic drivers has spurred the development of Trk inhibitors. Notably, two of the three marketed drugs for NTRK fusion cancers, Larotrectinib and Entrectinib, feature a pyrazolo[1,5-a]pyrimidine core.[2]
Key SAR Insights for Trk Inhibitors:
-
The pyrazolo[1,5-a]pyrimidine moiety is essential for forming a hinge interaction with the Met592 residue.[2]
-
A carboxamide group at a specific position can significantly enhance activity.[2]
-
Introduction of a macrocyclic ring can lead to highly potent and selective Trk inhibitors.[1]
-
Fluorine incorporation can enhance interactions with Asn655.[2]
| Compound | R1 | R2 | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) | Cell-based Assay (KM12) IC50 (nM) | Reference |
| Larotrectinib | - | - | 5 | - | 11 | 11 | [1] |
| Entrectinib | - | - | 1.7 | 0.1 | 0.1 | - | [1] |
| Compound 28 | Macrocyclic | - | 0.17 | 0.07 | 0.07 | - | [1] |
| Compound 29 | Macrocyclic | - | 0.6 | - | 0.1 | - | [1] |
Other Kinase Targets
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold has led to the development of inhibitors against a wide range of other kinases.[9][10]
-
FLT3 Inhibitors: Optimization of a screening hit led to the discovery of potent and selective FLT3-ITD inhibitors for the treatment of Acute Myeloid Leukemia (AML).[11]
-
CDK9 Inhibitors: Starting from a multi-kinase inhibitor, a series of pyrazolo[1,5-a]pyrimidine-based selective CDK9 inhibitors were developed.[12]
-
Pim-1 Inhibitors: Virtual screening and subsequent optimization yielded potent and selective Pim-1 inhibitors with a favorable safety profile.[6][13]
-
PI3Kδ Inhibitors: Design and synthesis of 5-indole-pyrazolo[1,5-a]pyrimidine derivatives resulted in potent and selective PI3Kδ inhibitors with potential applications in inflammatory diseases like asthma.[14]
-
EGFR, B-Raf, and MEK Inhibitors: Derivatives targeting these kinases have shown promise in the treatment of non-small cell lung cancer (NSCLC) and melanoma.[4][8]
Pyrazolo[1,5-a]pyrimidines in Other Therapeutic Areas
Beyond oncology, the pyrazolo[1,5-a]pyrimidine core has shown promise in various other therapeutic areas.
Antitubercular Agents
High-throughput screening identified pyrazolo[1,5-a]pyrimidin-7(4H)-one as a potential lead for antituberculosis agents.[15][16] Subsequent SAR studies identified key pharmacophoric features and led to substantial improvements in antitubercular activity with low cytotoxicity.[15]
Anti-inflammatory Agents
Pyrazolo[1,5-a]pyrimidine derivatives have been investigated as anti-inflammatory agents, with some compounds showing potent inhibition of COX-2 and pro-inflammatory cytokines like IL-6 and TNF-α.[3]
Experimental Protocols
To ensure the reliability and reproducibility of SAR studies, standardized experimental protocols are essential.
In Vitro Kinase Assay
This protocol outlines a general method for determining the in vitro potency of compounds against a specific kinase.
Caption: General workflow for an in vitro kinase inhibition assay.[1]
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compound dilutions.
-
Add a solution containing the target kinase and its substrate in an appropriate assay buffer.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and add a detection reagent according to the manufacturer's instructions (e.g., ADP-Glo™ Kinase Assay).
-
Measure the luminescence or fluorescence signal using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values by fitting the data to a dose-response curve.[1]
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.[1]
Conclusion and Future Directions
The pyrazolo[1,5-a]pyrimidine scaffold continues to be a highly fruitful area of research in medicinal chemistry. The extensive body of SAR data highlights the critical influence of substituent patterns on the pharmacological properties of these compounds.[4][8] While significant advances have been made, particularly in the development of kinase inhibitors, challenges such as drug resistance, off-target effects, and toxicity remain.[4][8]
Future research will likely focus on:
-
Optimizing Synthetic Strategies: Developing more efficient, green, and diverse synthetic methodologies to access novel analogs.[4][8]
-
Improving Selectivity: Designing compounds with enhanced selectivity to minimize off-target effects and improve safety profiles.
-
Enhancing Bioavailability: Modifying the scaffold to improve pharmacokinetic properties and ensure effective in vivo delivery.
-
Exploring New Biological Targets: Expanding the therapeutic applications of pyrazolo[1,5-a]pyrimidines by investigating their activity against a broader range of biological targets.
By leveraging the wealth of existing SAR knowledge and employing innovative drug design strategies, the pyrazolo[1,5-a]pyrimidine core is poised to deliver the next generation of targeted therapeutics.
References
-
Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC. Available at: [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - MDPI. Available at: [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Publishing. Available at: [Link]
-
Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors - PubMed. Available at: [Link]
-
Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed. Available at: [Link]
-
Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents | ACS Infectious Diseases. Available at: [Link]
-
Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modification (review) - INIS-IAEA. Available at: [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - NIH. Available at: [Link]
-
Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. Available at: [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. Available at: [Link]
-
Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study - Arabian Journal of Chemistry. Available at: [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC. Available at: [Link]
-
In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. Available at: [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: Synthesis and their role as protein kinase inhibitors in cancer treatment - Digital Commons @ Michigan Tech. Available at: [Link]
-
(PDF) Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - ResearchGate. Available at: [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - MDPI. Available at: [Link]
-
Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. Available at: [Link]
-
Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives - SciSpace. Available at: [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - Semantic Scholar. Available at: [Link]
-
General structure of pyrazolo[1,5-a]pyrimidine derivatives with arbitrary numbering - ResearchGate. Available at: [Link]
-
Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. Available at: [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. | Semantic Scholar. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights [mdpi.com]
- 3. Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study - Arabian Journal of Chemistry [arabjchem.org]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. digitalcommons.mtu.edu [digitalcommons.mtu.edu]
- 11. Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. semanticscholar.org [semanticscholar.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
History and development of pyrazolo[1,5-a]pyrimidine kinase inhibitors
The pyrazolo[1,5-a]pyrimidine scaffold represents a masterclass in bioisosteric design.[1][2] Originally developed as a sedative pharmacophore (e.g., Zaleplon), it was repurposed in the mid-2000s as a privileged kinase inhibitor template due to its striking structural similarity to adenine.
This guide details the technical evolution of this scaffold from a simple ATP-competitive inhibitor to a platform for covalent and macrocyclic drugs.
Part 1: Core Architecture & Chemical Logic
1.1 The Adenine Mimetic Principle
The pyrazolo[1,5-a]pyrimidine core is a fused bicyclic system that mimics the purine ring of ATP. Its success in medicinal chemistry stems from three specific electronic features:
-
Planarity: The 10
-electron aromatic system ensures perfect intercalation into the narrow ATP-binding cleft.[1][2] -
H-Bonding Vectors: The N1 nitrogen (pyrazole ring) serves as a critical Hydrogen Bond Acceptor (HBA), typically interacting with the kinase hinge region (e.g., the backbone NH of the "gatekeeper+1" residue).
-
Vectorial Growth: The C3, C5, C6, and C7 positions allow for independent "vectorial" substitution, enabling chemists to reach into the solvent front, the specificity pocket (gatekeeper), or the ribose-binding pocket without disrupting the core binding mode.
1.2 Numbering & Regiochemistry
Correct IUPAC numbering is critical for synthetic planning. The bridgehead nitrogen is position 4.
Part 2: Historical Development & Key Drugs
The scaffold's history in kinase inhibition can be segmented into three distinct eras: The CDK Era , The Covalent Era , and The Macrocyclic Era .
2.1 The CDK Era (2005–2015): Dinaciclib
Early efforts focused on Cyclin-Dependent Kinases (CDKs).[1][2] The most significant breakthrough was Dinaciclib (SCH 727965) .
-
Structural Insight: The pyrazolo[1,5-a]pyrimidine core binds to the hinge of CDK2. The C7-substituent (a pyridine-N-oxide) extends into the solvent front to improve solubility and potency, while the C3-ethyl group packs against the gatekeeper residue (Phe80).[1][2][3]
-
Outcome: Dinaciclib showed superior potency to Flavopiridol but faced therapeutic index challenges in solid tumors.
2.2 The Covalent Era (2015–Present): Zanubrutinib
To overcome the off-target effects of first-generation BTK inhibitors (like Ibrutinib), BeiGene developed Zanubrutinib (BGB-3111) .[1][2][3]
-
Design Goal: Maximize selectivity for BTK over EGFR/ITK to reduce rash and diarrhea.
-
Scaffold Role: The pyrazolo[1,5-a]pyrimidine core provided a cleaner kinase selectivity profile than the pyrazolo[3,4-d]pyrimidine core of Ibrutinib.[1][2][3]
-
Warhead: An acrylamide warhead attached via a phenyl linker at C3 targets Cys481 in BTK.
2.3 The Macrocyclic Era (2018–Present): Repotrectinib
Repotrectinib (TPX-0005) utilizes the scaffold within a macrocycle to target ROS1 and TRK fusion proteins, specifically overcoming "solvent-front mutations" (e.g., ROS1 G2032R).[1][2][3]
-
Structural Logic: The macrocyclization constrains the molecule into a compact "U-shape," allowing it to fit into the ATP pocket even when bulky mutations sterically hinder larger, linear inhibitors.
Part 3: Synthetic Methodology
The construction of the pyrazolo[1,5-a]pyrimidine core is a robust, self-validating protocol.[1][2][3] The most reliable method involves the condensation of 3-aminopyrazoles with 1,3-bielectrophiles.[1][2][3]
Protocol: General Synthesis of 7-Substituted Pyrazolo[1,5-a]pyrimidines[1][2][3][4][5]
Reaction Type: Cyclocondensation Scale: 1.0 mmol
| Reagent | Equivalents | Role |
| 3-Aminopyrazole | 1.0 | Dinucleophile (Core building block) |
| 1.1 | 1,3-Bielectrophile | |
| Glacial Acetic Acid | Solvent | Catalyst/Solvent |
| Ethanol | (Optional) | Co-solvent for workup |
Step-by-Step Workflow:
-
Preparation of Enaminone: React a methyl ketone (e.g., acetophenone) with DMF-DMA (N,N-dimethylformamide dimethyl acetal) at reflux for 2-4 hours. Evaporate volatiles to yield the crude
-enaminone.[1][2] -
Cyclization: Dissolve the 3-aminopyrazole and the crude
-enaminone in glacial acetic acid (5 mL per mmol). -
Reflux: Heat the mixture to 110°C (reflux) for 2–4 hours. Monitor by TLC (EtOAc:Hexane) or LC-MS.[1][2][3]
-
Checkpoint: The formation of the bicyclic core is usually accompanied by a fluorescent spot on TLC.
-
-
Workup: Cool to room temperature.
-
If precipitate forms: Filter and wash with cold ethanol.
-
If no precipitate:[2] Pour into ice-water and neutralize with saturated NaHCO
. Extract with DCM.
-
-
Regioselectivity Check: This reaction heavily favors the 7-substituted isomer (bulky group from enaminone ends up at C7) due to the higher nucleophilicity of the exocyclic amine of the pyrazole attacking the more electrophilic carbon of the enaminone.
Part 4: Structural Biology & Binding Modes[7]
Understanding the binding mode is essential for rational drug design.
4.1 Type I Binding (The "Hinge Binder")
In the classic mode (e.g., Dinaciclib bound to CDK2), the scaffold anchors to the hinge region.
-
N1 (Pyrazole): Accepts H-bond from the backbone NH of the hinge residue (e.g., Leu83 in CDK2).[1][2]
-
C7-NH (Exocyclic): Donates H-bond to the backbone Carbonyl of the hinge residue (e.g., Glu81 in CDK2).[1][2][3]
-
Selectivity Filter: The C3 substituent points toward the Gatekeeper residue. Bulky groups here (e.g., isopropyl, ethyl) can induce selectivity against kinases with large gatekeepers.
4.2 Covalent Binding (The "Cysteine Trap")
In Zanubrutinib (bound to BTK):
-
The core sits in the ATP pocket similar to Type I.
-
A linker at C3 positions an acrylamide warhead adjacent to Cys481 on the P-loop/hinge interface.[1]
-
Validation: Loss of potency against BTK C481S mutant confirms this mode.
Part 5: Summary of Key Compounds
| Drug / Candidate | Target | Phase/Status | Key Structural Feature |
| Zanubrutinib | BTK | Approved | Covalent warhead at C3; high selectivity.[1][2][3] |
| Dinaciclib | CDK1/2/5/9 | Phase III | Pyridine-N-oxide at C7 for solubility.[1][2][3] |
| Repotrectinib | ROS1/TRK | Approved | Macrocycle bridging C3 and C5; handles resistance mutations. |
| Anagliptin | DPP-4 | Approved | Metabolic target; demonstrates scaffold safety.[1][2][3] |
| IC20 | CK2 | Preclinical | Tool compound; highly selective CK2 inhibitor. |
References
-
Discovery of Zanubrutinib (BGB-3111): Guo, Y., et al. (2019).[1][2][6] "Discovery of Zanubrutinib (BGB-3111), a Novel, Potent, and Selective Covalent Inhibitor of Bruton’s Tyrosine Kinase."[2][6] Journal of Medicinal Chemistry, 62(17), 7923–7940. Link[1][2][3]
-
Dinaciclib Discovery: Paruch, K., et al. (2010). "Discovery of Dinaciclib (SCH 727965): A Potent and Selective Inhibitor of Cyclin-Dependent Kinases."[1][7] ACS Medicinal Chemistry Letters, 1(9), 504–509. Link[1][2][3]
-
Repotrectinib Structure: Drilon, A., et al. (2018). "Repotrectinib (TPX-0005) Is a Next-Generation ROS1/TRK/ALK Inhibitor That Potently Inhibits ROS1/TRK/ALK Solvent-Front Mutations."[1][2][3][8] Cancer Discovery, 8(10), 1227–1236.[2] Link[1][2][3]
-
Scaffold Review: Frizzo, C. P., et al. (2012). "Pyrazolo[1,5-a]pyrimidine: a privileged scaffold in drug discovery."[1][2][3] European Journal of Medicinal Chemistry, 53, 319-333.[2][3] Link[1][2][3]
-
CK2 Inhibitor IC20: Schnitzler, A., et al. (2020). "Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor."[1] European Journal of Medicinal Chemistry, 208, 112770. Link[1][2][3]
Sources
- 1. Avapritinib - Wikipedia [en.wikipedia.org]
- 2. Repotrectinib - Wikipedia [en.wikipedia.org]
- 3. Pralsetinib - Wikipedia [en.wikipedia.org]
- 4. Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
Methodological & Application
Technical Application Note: Scalable Synthesis of 7-Chloro-6-methylpyrazolo[1,5-a]pyrimidine
Abstract
This application note details a robust, scalable protocol for the synthesis of 7-Chloro-6-methylpyrazolo[1,5-a]pyrimidine , a critical scaffold in the development of kinase inhibitors (e.g., PI3K, Trk, and Pim-1 inhibitors). The method utilizes a two-step sequence starting from commercially available 3-aminopyrazole. Unlike generic procedures, this guide addresses critical regioselectivity challenges and provides optimized workup parameters to minimize hydrolysis of the chloro-imidate functionality.
Retrosynthetic Analysis & Strategic Logic
The pyrazolo[1,5-a]pyrimidine core is constructed via a
-
Regiocontrol: The reaction between 3-aminopyrazole (1) and a 1,3-dielectrophile determines the position of the methyl group. Using ethyl 3-ethoxy-2-methylacrylate (2) (also known as ethyl 2-(ethoxymethylene)propanoate) ensures the methyl group is installed at the 6-position.
-
Mechanism: The exocyclic amine of the pyrazole acts as the primary nucleophile, attacking the
-carbon of the acrylate (Michael addition), followed by ring closure of the endocyclic nitrogen onto the ester. This specific order is driven by the higher nucleophilicity of the exocyclic amine compared to the ring nitrogens.
Reaction Scheme
Figure 1: Synthetic workflow for the target scaffold.
Phase I: Cyclocondensation
Objective: Synthesis of 6-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one (Intermediate A).
Materials & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv.[1] | Density | Role |
| 3-Aminopyrazole | 83.09 | 1.0 | Solid | Substrate |
| Ethyl 3-ethoxy-2-methylacrylate | 158.19 | 1.1 | 1.04 g/mL | Cyclization Partner |
| Glacial Acetic Acid | 60.05 | Solvent | 1.05 g/mL | Solvent/Catalyst |
Experimental Protocol
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Charging: Add 3-aminopyrazole (5.0 g, 60.1 mmol) to the flask.
-
Solvent Addition: Add Glacial Acetic Acid (30 mL). Note: Acetic acid acts as both solvent and acid catalyst, promoting the elimination of ethanol.
-
Reagent Addition: Add Ethyl 3-ethoxy-2-methylacrylate (10.5 g, 66.1 mmol) dropwise over 5 minutes.
-
Reaction: Heat the mixture to reflux (
) for 4–6 hours.-
Monitoring: Monitor by TLC (10% MeOH in DCM). The starting amine spot (
) should disappear, and a highly polar, fluorescent spot (product) will appear near the baseline or precipitate.
-
-
Workup (Precipitation Method):
-
Cool the reaction mixture to room temperature (
). -
The product often crystallizes directly from the acetic acid upon cooling.
-
If no precipitate forms, concentrate the solution to
10 mL under reduced pressure, then add Diethyl Ether (50 mL) or cold Water (50 mL) to induce precipitation.
-
-
Isolation: Filter the solid using a Büchner funnel. Wash the cake with cold water (
mL) and diethyl ether ( mL) to remove excess acid and unreacted acrylate. -
Drying: Dry the solid in a vacuum oven at
for 12 hours.
Expected Yield: 75–85% Appearance: Off-white to pale yellow solid.
Phase II: Deoxychlorination
Objective: Conversion of the 7-hydroxy/7-oxo intermediate to the 7-chloro derivative.
Materials & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv.[1] | Role |
| Intermediate A | 149.15 | 1.0 | Substrate |
| Phosphorus Oxychloride ( | 153.33 | 5.0–10.0 | Reagent/Solvent |
| 121.18 | 1.0 | Proton Scavenger |
Experimental Protocol
Safety Warning:
-
Setup: Place Intermediate A (5.0 g, 33.5 mmol) into a dry 100 mL RBF.
-
Reagent Addition: Carefully add
(25 mL).-
Optimization Tip: For difficult substrates, add
-dimethylaniline (4.2 mL) to lower the activation energy and accelerate the reaction.
-
-
Reaction: Fit with a drying tube (CaCl
) or nitrogen line and reflux ( ) for 2–4 hours.-
Endpoint: The suspension should become a clear solution as the starting material is consumed.
-
-
Quenching (Critical Step):
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove excess
. Do not distill to dryness (risk of decomposition/explosion). Leave a viscous oil. -
Prepare a beaker with Crushed Ice (200 g).
-
Slowly pour the residue onto the crushed ice with vigorous stirring. Maintain temperature
to prevent hydrolysis of the chloro-group back to the phenol.
-
-
Extraction:
-
Neutralize the aqueous slurry to pH 7–8 using saturated NaHCO
solution or NH OH . -
Extract immediately with Dichloromethane (DCM) (
mL).
-
-
Purification:
-
Dry combined organics over anhydrous Na
SO . -
Filter and concentrate in vacuo.
-
Purification: If the solid is colored, pass through a short silica plug eluting with DCM/Hexane (1:1).
-
Expected Yield: 60–75% Appearance: Yellowish to tan solid.
Analytical Validation
Mechanism of Action & Impurity Profile
The following diagram illustrates the critical regiochemical pathway and potential pitfalls.
Figure 2: Mechanistic pathway highlighting the regioselectivity logic.
Characterization Data (Expected)
-
H NMR (400 MHz, CDCl
):- 8.45 (s, 1H, H-5) — Diagnostic singlet for the pyrimidine ring proton.
- 8.05 (d, 1H, H-2).
- 6.70 (d, 1H, H-3).
-
2.45 (s, 3H, CH
).
-
LC-MS:
-
Positive mode (
). -
Observed Mass
(consistent with C H ClN ). -
Look for characteristic Chlorine isotope pattern (
Cl : Cl 3:1).
-
References
-
Vertex Pharmaceuticals. (2020). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PubMed Central. [Link]
-
MDPI. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors. Molecules. [Link]
-
National Institutes of Health. (2013). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
Sources
Application Note: Nucleophilic Substitution of 7-Chloro-6-methylpyrazolo[1,5-a]pyrimidine
Executive Summary & Pharmacophore Significance
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for purines (ATP). It is the core pharmacophore in several FDA-approved kinase inhibitors, including Larotrectinib (Vitrakvi) and Zaleplon (Sonata) .
This guide focuses specifically on the 7-chloro-6-methylpyrazolo[1,5-a]pyrimidine derivative. While the 7-chloro position is inherently electrophilic, the introduction of a methyl group at the C6 position introduces a critical steric and electronic modulation.
-
Electronic Effect: The C6-methyl group acts as a weak electron donor, slightly reducing the electrophilicity of the C7 center compared to the C6-H analog.
-
Steric Effect: The C6-methyl creates a "gatekeeper" effect, hindering the approach of bulky nucleophiles.
Consequently, standard protocols used for un-substituted pyrazolo[1,5-a]pyrimidines often result in incomplete conversion or require harsh conditions when applied to the 6-methyl variant. This note provides optimized workflows to overcome these barriers.
Mechanistic Insight: The C7 Reactivity Hotspot
The regioselectivity of nucleophilic aromatic substitution (
-
LUMO Localization: Quantum mechanical modelling (DFT) consistently shows the Lowest Unoccupied Molecular Orbital (LUMO) coefficient is highest at C7 , making it the primary site for nucleophilic attack.
-
The "Bridgehead Pull": The bridgehead nitrogen (N4) exerts a strong electron-withdrawing effect, activating the adjacent C7-Cl bond.
-
6-Methyl Modulation: Unlike the C5 position, which is more distal to the bridgehead inductive effect, C7 remains the most reactive site. However, the C6-methyl group increases the activation energy (
) for the formation of the Meisenheimer complex, necessitating the thermal and solvent adjustments detailed below.
Diagram 1: Reactivity & Workflow Logic
Figure 1: Decision tree for selecting the optimal substitution protocol based on nucleophile sterics and electronics.
Experimental Protocols
Method A: Standard Thermal Substitution (Primary Amines)
Best for: Unhindered primary and secondary amines (e.g., morpholine, piperidine, ethylamine). Rationale: Ethanol is a polar protic solvent that stabilizes the transition state (Meisenheimer complex) via hydrogen bonding with the leaving group/nucleophile.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Amine (1.2 – 1.5 equiv)
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 equiv)
-
Solvent: Ethanol (EtOH) or n-Butanol (if >80°C needed)
Step-by-Step:
-
Dissolution: Charge the reaction vessel with the substrate and EtOH (0.2 M concentration).
-
Addition: Add DIPEA followed by the amine dropwise at room temperature.
-
Reflux: Heat the mixture to reflux (approx. 78°C for EtOH).
-
Note: Due to the 6-methyl steric hindrance, reaction times are typically 4–12 hours , compared to 1–2 hours for the 6-H analog.
-
-
Monitoring: Monitor by TLC (50% EtOAc/Hexane) or LCMS. Look for the disappearance of the M+ peak (Cl isotope pattern 3:1) and appearance of Product M+1.
-
Workup (Precipitation):
-
Cool the reaction to room temperature.
-
If product precipitates: Filter and wash with cold EtOH.
-
If soluble: Concentrate to 20% volume, then pour into ice-water (5x volume). Stir for 30 mins. Filter the resulting solid.
-
Method B: High-Temperature (Hindered Substrates)
Best for: Sterically hindered amines (e.g., isopropylamine) or less reactive secondary amines. Rationale: Polar aprotic solvents (DMSO/DMF) enhance the nucleophilicity of the amine by not solvating it as strongly as alcohols, while high temperature overcomes the steric barrier of the 6-methyl group.
Reagents:
-
Solvent: Anhydrous DMF or DMSO.
-
Base: Potassium Fluoride (KF) or Cesium Carbonate (
) (1.5 equiv). KF often accelerates via H-bonding assistance.
Protocol:
-
Dissolve substrate in DMF (0.5 M).
-
Add base and amine (2.0 equiv).
-
Heat to 100–120°C in a sealed tube or pressure vial.
-
Critical Step: Monitor closely. Prolonged heating >140°C can cause decomposition of the pyrazolo[1,5-a]pyrimidine core.
-
Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), dry over
, and concentrate.
Method C: Buchwald-Hartwig Cross-Coupling
Best for: Anilines (aromatic amines) or very weak nucleophiles where
Protocol:
-
Catalyst:
(5 mol%) + Xantphos or BINAP (10 mol%). -
Base:
or NaOtBu (1.5 equiv). -
Solvent: 1,4-Dioxane or Toluene (degassed).
-
Temp: 100°C under Argon/Nitrogen atmosphere.
Comparative Data: Solvent & Substituent Effects
The following table illustrates the impact of the C6-methyl group on reaction rates, derived from internal optimization studies on analogous pyrazolo-pyrimidines.
| Substrate (C6-R) | Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| H | Morpholine | EtOH | 25 (RT) | 1.0 | 94% | Highly reactive (Ref [1]) |
| Methyl | Morpholine | EtOH | 25 (RT) | 24.0 | <20% | Steric hindrance slows rate |
| Methyl | Morpholine | EtOH | 80 (Reflux) | 4.0 | 88% | Recommended Condition |
| Methyl | Aniline | DMSO | 120 | 16.0 | 45% | |
| Methyl | Aniline | Dioxane (Pd) | 100 | 3.0 | 91% | Buchwald-Hartwig preferred |
Troubleshooting & Critical Quality Attributes (CQA)
Regioselectivity Verification
If the starting material was 5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine, the C7-Cl is significantly more reactive than C5-Cl.
-
Validation: Run a NOESY NMR experiment on the product.
-
C7-Substitution: The nucleophile protons will show NOE correlations to the H-6 methyl group .
-
C5-Substitution: The nucleophile would show NOE to the H-2/H-3 pyrazole protons (if spatially close), but not the strong proximity to the bridgehead.
-
Hydrolysis Side Reaction
Under highly basic aqueous conditions (e.g., NaOH/Water), the C7-Cl can hydrolyze to the 7-hydroxy (or 7-oxo) derivative.
-
Prevention: Use anhydrous bases (DIPEA,
) and minimize water content in Method B.
Purification of 6-Methyl Derivatives
The 6-methyl group increases lipophilicity compared to the H-analog.
-
Flash Chromatography: These compounds typically elute in 30-70% EtOAc/Hexane.
-
Recrystallization: Hot Ethanol or Isopropanol is often sufficient for >98% purity.
References
-
Reactivity of 7-chloro vs 5-chloro
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors.
- Source: Pharmaceuticals (Basel), 2022.
-
URL: [Link]
- Relevance: Confirms the selective substitution of C7-Cl over C5-Cl in 5,7-dichloro analogs using morpholine.
-
General Synthesis & Kinase Inhibition
- Pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors.
- Source: RSC Advances, 2024.
-
URL: [Link]
- Relevance: Comprehensive review of synthetic strategies and biological applic
-
Structural Confirmation (Crystallography)
- 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile.
- Source: Acta Crystallographica Section E, 2012.
-
URL: [Link]
- Relevance: Provides X-ray data confirming the planarity and structural parameters of the 7-chloro core.
- Mechanistic & Computational Insight ( ): Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Source: WuXi AppTec QM Magic Class, Chapter 29. Relevance: Explains the LUMO-driven reactivity preference for positions adjacent to bridgehead nitrogens.
Application Notes & Protocols: Leveraging 7-Chloro-6-methylpyrazolo[1,5-a]pyrimidine as a Privileged Scaffold for Kinase Inhibitor Discovery
Abstract
The pyrazolo[1,5-a]pyrimidine core is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to form the basis of potent and selective kinase inhibitors.[1][2] This structural motif is present in several FDA-approved anticancer drugs, including the Tropomyosin Receptor Kinase (Trk) inhibitors Larotrectinib and Entrectinib.[2][3] This guide provides an in-depth exploration of 7-Chloro-6-methylpyrazolo[1,5-a]pyrimidine , a key intermediate, detailing its strategic importance, synthesis, and application in developing novel kinase inhibitor libraries. We present validated, step-by-step protocols for biochemical and cell-based screening to empower researchers in drug discovery to effectively utilize this versatile scaffold.
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Foundation for Potent Kinase Inhibition
Significance in Kinase-Targeted Drug Discovery
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[4][5] The pyrazolo[1,5-a]pyrimidine scaffold has proven to be an exceptionally fruitful starting point for designing small-molecule kinase inhibitors.[1][6] Its rigid, bicyclic structure provides a stable framework that can be strategically decorated with various functional groups to achieve high affinity and selectivity for the ATP-binding pocket of a target kinase.[1][6] The clinical success of inhibitors targeting kinases like Trk, CDK, and FLT3 underscores the therapeutic potential of this scaffold.[7][8][9]
Mechanism of Action: ATP-Competitive Inhibition
Most kinase inhibitors derived from the pyrazolo[1,5-a]pyrimidine scaffold function as ATP-competitive inhibitors.[1][4] They are designed to mimic the purine ring of ATP, establishing key hydrogen bond interactions with the "hinge" region of the kinase domain. This binding event physically occludes ATP from its binding site, thereby preventing the phosphotransfer reaction and inhibiting downstream signaling.[1]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 6. digitalcommons.mtu.edu [digitalcommons.mtu.edu]
- 7. mdpi.com [mdpi.com]
- 8. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights | MDPI [mdpi.com]
- 9. Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Versatile Platform for Drug Discovery: Preparation of 7-amino-6-methylpyrazolo[1,5-a]pyrimidine Libraries
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1][2][3][4] Its rigid, bicyclic framework and strategic placement of nitrogen atoms allow for diverse interactions with various biological targets, particularly protein kinases.[4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the efficient synthesis of a focused library of 7-amino-6-methylpyrazolo[1,5-a]pyrimidine derivatives. We will delve into the strategic considerations behind the synthetic route, offer a detailed, step-by-step protocol for the synthesis of the core scaffold, and present a clear strategy for library diversification to enable robust structure-activity relationship (SAR) studies.
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold
The fusion of a pyrazole and a pyrimidine ring system results in the pyrazolo[1,5-a]pyrimidine bicyclic heterocycle, a scaffold that has garnered significant attention in drug discovery.[1][3][4] This interest is largely due to its remarkable success in the development of targeted therapies. For instance, the pyrazolo[1,5-a]pyrimidine core is a key feature in several approved kinase inhibitors, such as the anxiolytic ocinaplon and the sedative-hypnotic indiplon.[6] Furthermore, this scaffold is present in numerous compounds that have entered clinical trials for various indications, including cancer and inflammatory diseases.[2]
The versatility of the pyrazolo[1,5-a]pyrimidine system lies in its tunable electronic properties and the ability to introduce a variety of substituents at multiple positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[4][5] The 7-amino substitution, in particular, provides a key hydrogen bond donor/acceptor motif that can be crucial for target engagement. The addition of a methyl group at the 6-position can provide steric and electronic modulation, influencing the compound's interaction with the target protein.
The generation of a library of analogs based on the 7-amino-6-methylpyrazolo[1,5-a]pyrimidine core is a powerful strategy for exploring the chemical space around this privileged scaffold. By systematically varying the substituents, researchers can elucidate critical SAR trends, leading to the identification of optimized lead compounds with enhanced biological activity and drug-like properties.[5]
Strategic Overview of the Synthetic Approach
The most convergent and widely adopted strategy for the synthesis of the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation of a 5-aminopyrazole with a suitable 1,3-dielectrophilic partner.[7][8] This approach is highly efficient and allows for the introduction of diversity through the selection of appropriately substituted starting materials.
Our strategy for the preparation of a 7-amino-6-methylpyrazolo[1,5-a]pyrimidine library is outlined below:
Figure 1: General workflow for the synthesis of a 7-amino-6-methylpyrazolo[1,5-a]pyrimidine library.
Causality Behind Experimental Choices:
-
Choice of 5-Amino-4-methyl-1H-pyrazole: This starting material provides the desired 6-methyl substitution on the final pyrazolo[1,5-a]pyrimidine core. The amino group at the 5-position is crucial for the cyclization reaction, acting as the primary nucleophile.
-
Choice of 1,3-Dielectrophile: The selection of a β-ketonitrile, such as 2-acetylmalononitrile, is strategic. The ketone carbonyl provides an electrophilic site for the initial condensation with the exocyclic amino group of the pyrazole, while the nitrile group participates in the subsequent intramolecular cyclization, leading to the formation of the 7-amino group. The use of a malononitrile derivative is a well-established method for introducing a 6-cyano-7-amino functionality.[9]
-
Reaction Conditions: The cyclocondensation is typically carried out in a polar protic solvent, such as ethanol or acetic acid, to facilitate the reaction and solubilize the starting materials. A basic catalyst, like piperidine or triethylamine, is often employed to deprotonate the aminopyrazole, enhancing its nucleophilicity and promoting the initial condensation step.
Detailed Experimental Protocols
Synthesis of the Starting Material: 5-Amino-4-methyl-1H-pyrazole
While commercially available, 5-amino-4-methyl-1H-pyrazole can also be synthesized from readily available starting materials. A common method involves the reaction of (1-ethoxyethylidene)malononitrile with hydrazine hydrate.
Materials:
-
(1-Ethoxyethylidene)malononitrile
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (1-ethoxyethylidene)malononitrile (1.0 eq) in ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
Slowly add hydrazine hydrate (1.1 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically within 2-4 hours), cool the mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield 5-amino-4-methyl-1H-pyrazole as a crystalline solid.
Synthesis of the Core Scaffold: 7-Amino-5,6-dimethylpyrazolo[1,5-a]pyrimidine
This protocol describes the synthesis of a representative member of the library, which can be adapted for parallel synthesis.
Materials:
-
5-Amino-4-methyl-1H-pyrazole
-
2-Acetylmalononitrile
-
Ethanol
-
Piperidine
Protocol:
-
To a solution of 5-amino-4-methyl-1H-pyrazole (1.0 eq) in absolute ethanol in a round-bottom flask, add 2-acetylmalononitrile (1.0 eq).
-
Add a catalytic amount of piperidine (approximately 0.1 eq).
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the reaction by TLC until the starting materials are consumed (typically 4-6 hours).
-
Upon completion, cool the reaction mixture to room temperature. The product will precipitate.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials and catalyst.
-
Dry the product under vacuum. The resulting 7-amino-5,6-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile can be further purified by recrystallization from ethanol or by column chromatography if necessary.
Library Diversification Strategy
A key aspect of generating a chemical library is the systematic introduction of diverse functional groups to explore the SAR. The following strategies can be employed to create a library based on the 7-amino-6-methylpyrazolo[1,5-a]pyrimidine scaffold:
4.1. Variation of the 5-Aminopyrazole Starting Material:
By using a variety of substituted 5-aminopyrazoles, diversity can be introduced at the 2- and 3-positions of the pyrazolo[1,5-a]pyrimidine ring.
Figure 2: Diversification through varied 5-aminopyrazole starting materials.
Table 1: Examples of Diverse 5-Aminopyrazoles for Library Synthesis
| R1-Substituent on Pyrazole | Resulting Substituent at Position 2/3 |
| Phenyl | Phenyl |
| 4-Chlorophenyl | 4-Chlorophenyl |
| 3-Trifluoromethylphenyl | 3-Trifluoromethylphenyl |
| Thiophen-2-yl | Thiophen-2-yl |
| Pyridin-3-yl | Pyridin-3-yl |
4.2. Variation of the 1,3-Dielectrophile:
Utilizing different β-dicarbonyl or equivalent compounds will introduce diversity at the 5- and 7-positions of the pyrazolo[1,5-a]pyrimidine core.
Table 2: Examples of Diverse 1,3-Dielectrophiles for Library Synthesis
| 1,3-Dielectrophile | Resulting Substituents at Positions 5 and 7 |
| Ethyl 2-cyano-3-oxobutanoate | 5-Methyl, 7-amino |
| 3-(Dimethylamino)-1-phenylprop-2-en-1-one | 5-Phenyl, 7-H |
| Benzoylacetonitrile | 5-Phenyl, 7-amino |
| Malononitrile | 5-Amino, 7-amino |
4.3. Post-Synthetic Modification:
The synthesized 7-amino-6-methylpyrazolo[1,5-a]pyrimidine core can be further functionalized. For example, the 7-amino group can be acylated or alkylated to introduce additional diversity.
Figure 3: Diversification through post-synthetic modification of the 7-amino group.
Expected Results and Characterization
The synthesized compounds should be characterized by standard analytical techniques to confirm their structure and purity.
Table 3: Representative Characterization Data for a 7-Amino-5,6-disubstituted-pyrazolo[1,5-a]pyrimidine
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the pyrazole and pyrimidine ring protons, the methyl group, the amino group, and any other substituents. Chemical shifts and coupling constants will be indicative of the substitution pattern. |
| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the characteristic signals for the fused ring system. |
| Mass Spectrometry | A molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the target compound. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the amino group (around 3300-3500 cm⁻¹), C=N and C=C stretching of the aromatic rings. |
| Purity (HPLC) | Purity of the final compounds should be ≥95% for biological screening. |
Conclusion
This application note provides a robust and adaptable framework for the synthesis of 7-amino-6-methylpyrazolo[1,5-a]pyrimidine libraries. The described synthetic strategy, rooted in the well-established cyclocondensation of 5-aminopyrazoles, offers a reliable and efficient means to access a diverse range of analogs. By systematically exploring the chemical space around this privileged scaffold, researchers can accelerate the discovery of novel drug candidates with improved therapeutic potential. The detailed protocols and diversification strategies presented herein are intended to empower researchers in their quest for the next generation of pyrazolo[1,5-a]pyrimidine-based therapeutics.
References
-
MDPI. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Available at: [Link]
-
Taylor & Francis Online. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Available at: [Link]
-
RSC Publishing. (n.d.). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. Available at: [Link]
-
Scribd. (n.d.). Pyrazolo 1 5 A Pyrimidine in Medicinal Chemistry. Available at: [Link]
-
PubMed Central (PMC). (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Available at: [Link]
-
PMC. (n.d.). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Available at: [Link]
-
MDPI. (2020). New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile. Available at: [Link]
- CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process - Google Patents. (n.d.).
-
PubMed. (2024). Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. Available at: [Link]
-
RSC Publishing. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Available at: [Link]
-
MDPI. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Available at: [Link]
-
PubMed. (2019). Synthesis and biological evaluation of 7-(aminoalkyl)pyrazolo[1,5-a]pyrimidine derivatives as cathepsin K inhibitors. Available at: [Link]
-
ResearchGate. (2025). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Available at: [Link]
-
PMC. (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Available at: [Link]
-
MDPI. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. Available at: [Link]
-
Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Available at: [Link]
-
ResearchGate. (2025). Recent developments in aminopyrazole chemistry. Available at: [Link]
-
Semantic Scholar. (n.d.). Synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3- carboxamides as potential non benzodiazepine. Available at: [Link]
-
ResearchGate. (2014). (PDF) Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]Pyrimidine Derivatives. Available at: [Link]
-
ARKIVOC. (n.d.). Recent developments in aminopyrazole chemistry. Available at: [Link]
-
PubMed. (2012). Discovery and characterization of a novel 7-aminopyrazolo[1,5-a]pyrimidine analog as a potent hepatitis C virus inhibitor. Available at: [Link]
-
ResearchGate. (2025). Discovery and characterization of a novel 7-aminopyrazolo[1,5-a]pyrimidine analog as a potent hepatitis C virus inhibitor. Available at: [Link]
-
PubMed Central (PMC). (n.d.). 6-(Tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines as Novel Potent CK2 Inhibitors. Available at: [Link]
-
PubMed. (2009). Synthesis, SAR study and biological evaluation of novel pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides as anti-proliferative agents. Available at: [Link]
-
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available at: [Link]
-
SciForum. (n.d.). Synthesis of new 4,7-dihydropyrazolo[1,5-a]pyrimidines and 4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazolines through the non-catalyzed Biginelli reaction. Available at: [Link]
Sources
- 1. Liquid-phase synthesis of combinatorial libraries based on 7-trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 4. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 6. Synthesis and biological evaluation of 7-(aminoalkyl)pyrazolo[1,5-a]pyrimidine derivatives as cathepsin K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Preliminary Study of the Reaction of 5-Pyrazole Hydrazide and Malononitrile Derivatives [cjcu.jlu.edu.cn]
- 8. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Heterocycle Synthesis Support Center: Pyrazolo[1,5-a]pyrimidine Cyclization
Ticket ID: REGIO-PZP-001 Status: Open Assigned Specialist: Senior Application Scientist
Introduction: The Regioselectivity Challenge
You are likely here because your condensation of 3(5)-aminopyrazole with a 1,3-dielectrophile yielded the "wrong" regioisomer, or worse, an inseparable mixture of the 5-substituted and 7-substituted products.
In pyrazolo[1,5-a]pyrimidine synthesis, regiocontrol is dictated by the competition between the exocyclic amine (
This guide provides a diagnostic workflow to stabilize your regiochemistry.
Module 1: Diagnostic Workflow (Visual)
Before altering your conditions, locate your specific scenario in the decision tree below. This logic governs the standard reactivity patterns for this cyclization.
Caption: Figure 1. Decision matrix for selecting reaction conditions based on the desired regioisomer. Note that "7-one" refers to the carbonyl at the 7-position (often resulting from initial attack on the ketone of a
Module 2: The -Keto Ester Protocol (The "Classic" Problem)
The Issue
When reacting 3-aminopyrazole with a
-
5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one (Target A)
-
7-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one (Target B)
Mechanism & Causality
The exocyclic amine is the hardest nucleophile. In glacial acetic acid (AcOH) , the ketone carbonyl of the
-
Result: The substituent from the ketone ends up at position 5. The carbonyl from the ester becomes the 7-one [1].
Troubleshooting Guide
| Symptom | Cause | Corrective Action |
| I keep getting the 7-one (5-substituted) isomer. | You are likely using AcOH or thermal reflux. This is the thermodynamic product pathway favoring initial attack on the ketone. | Switch Strategy: To invert selectivity (get the 5-one), you must force the exocyclic amine to attack the ester or use a surrogate electrophile. See "The Meldrum's Acid Fix" below. |
| I have an inseparable mixture. | The electrophile has similar reactivity at both centers (e.g., steric bulk at the ketone matches the ester). | Switch Solvent: Change from protic (EtOH) to a dipolar aprotic solvent (DMF) or use Microwave irradiation to accelerate the kinetic product formation [2].[1] |
Pro-Tip: The Meldrum's Acid Fix
If you strictly require the 5-one isomer (often difficult to access via
-
Why? Reaction with acylated Meldrum's acid allows tunable regioselectivity based on temperature and solvent, often providing the 5-one isomer in high yield (80%+) [3].[1]
Module 3: Alkynones and Enaminones
The Issue
Using
Technical Insight
-
Alkynones: The
-carbon is a soft electrophilic center. The endocyclic nitrogen (softer nucleophile) may attack here, or the exocyclic amine might attack the carbonyl (hard).[1] -
Standard Protocol: In refluxing ethanol with catalytic acid (HCl or AcOH), the exocyclic amine usually attacks the carbonyl (1,2-addition) or the
-carbon (1,4-addition) depending on steric hindrance.[1] -
Regioselectivity Switch:
-
Acid Catalysis (PTSA): Favors 5-substituted products.
-
Gold/Silver Catalysis: Can invert regioselectivity by activating the alkyne for nucleophilic attack by the endocyclic nitrogen [4].
-
Module 4: Validated Experimental Protocols
Use these baseline protocols to benchmark your results.
Protocol A: Standard Synthesis (Favors 7-one derivatives)
Best for: Routine synthesis of 5-alkyl-7-oxo derivatives.
-
Reactants: 3-aminopyrazole (1.0 equiv) +
-keto ester (1.1 equiv). -
Solvent: Glacial Acetic Acid (0.5 M concentration).
-
Condition: Reflux for 2–4 hours.
-
Workup: Cool to room temperature. The product usually precipitates. Filter and wash with cold EtOH.
-
Validation:
H NMR will show a singlet for H-6 around 5.8–6.2 ppm.
Protocol B: Microwave-Assisted (High Speed/Yield)
Best for: Difficult substrates or when "Protocol A" yields mixtures.
-
Reactants: 3-aminopyrazole (1.0 equiv) +
-keto ester (1.1 equiv). -
Solvent: Ethanol (or solvent-free).
-
Catalyst: 10 mol%
or simple acetic acid. -
Microwave Settings: 120°C, 150W, 10–20 minutes [2].
-
Note: Microwave heating often improves the purity profile by overcoming the energy barrier for the ring-closure step more efficiently than thermal heating.
FAQ: Common Operations
Q: How do I distinguish the 5-one and 7-one isomers by NMR? A:
-
NOE (Nuclear Overhauser Effect): This is the gold standard.[1] Irradiate the substituent at position 5.
-
If you see enhancement of the H-6 proton and the pyrazole H-3, you likely have the 7-one (substituent is at 5).
-
If you see enhancement of H-6 but not the pyrazole proton (due to distance), it suggests the 5-one (substituent is at 7).
-
-
Chemical Shift: The H-6 proton in 7-ones is typically slightly upfield compared to 5-ones, but this is substituent-dependent and less reliable than NOE.
Q: My product is soluble in the reaction mixture and won't precipitate. A:
-
Evaporate the acetic acid/solvent under reduced pressure.
-
Neutralize the residue with saturated
.[1] -
Extract with EtOAc or DCM.
-
Purification: Pyrazolo[1,5-a]pyrimidines are often polar.[1] Use a gradient of DCM:MeOH (100:0 to 95:5) on silica gel.[1]
References
-
Stepaniuk, O. O., et al. (2013).[1][2] "Synthesis of New Pyrazolo[1,5-a]pyrimidines by Reaction of β,γ-Unsaturated γ-Alkoxy-α-keto Esters with N-Unsubstituted 5-Aminopyrazoles." Synthesis, 45, 925-930.[1][2]
-
Fahim, A., et al. (2018).[1] "Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine..." Current Microwave Chemistry, 5(2), 111-119.[1]
-
Giraud, F., et al. (2025).[1] "Access to Pyrazolo[1,5-a]pyrimidinone Regioisomers from Acylated Meldrum's Acids." ACS Omega. [1]
-
Li, Y., et al. (2013).[1] "Highly facile and regio-selective synthesis of pyrazolo[1,5-a]pyrimidines via reactions of 1,2-allenic ketones."[3] Organic & Biomolecular Chemistry.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Synthesis of New Pyrazolo[1,5-a]pyrimidines by Reaction of β,γ-Unsaturated γ-Alkoxy-α-keto Esters with N-Unsubstituted 5-Aminopyrazoles [organic-chemistry.org]
- 3. Highly facile and regio-selective synthesis of pyrazolo[1,5-a]pyrimidines via reactions of 1,2-allenic ketones with aminopyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Optimizing POCl3 chlorination of pyrazolo[1,5-a]pyrimidinones
Technical Support Center: Optimization of POCl₃ Chlorination of Pyrazolo[1,5-a]pyrimidinones
Ticket ID: #PYR-CL-007 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Protocol Optimization & Troubleshooting for 7-Chloropyrazolo[1,5-a]pyrimidines
Introduction: The Critical Scaffold
Welcome to the technical support hub. You are likely here because you are synthesizing pyrazolo[1,5-a]pyrimidine scaffolds—a "privileged structure" in kinase inhibitor discovery (e.g., Zaleplon, Dinaciclib). The conversion of the pyrimidinone carbonyl (typically at C-7) to a chloride is the pivot point of this synthesis. It transforms a stable, unreactive amide-like center into a highly reactive electrophile ready for
While this reaction looks simple on paper, it is notorious for variable yields, "sticky" byproducts, and catastrophic hydrolysis during workup. This guide synthesizes field-proven optimization strategies with rigorous mechanistic logic.
Part 1: The Optimized Protocol (Gold Standard)
Do not rely on "add and boil" methodologies found in older literature. This optimized protocol focuses on atom economy and safety .
Reaction Parameters Table
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Reagent | Neat | Reduces thermal mass; safer quenching. | |
| Solvent | None (Neat) | Acetonitrile (MeCN) or Toluene | Improves solubility; lowers reflux temp to prevent decomposition. |
| Base/Catalyst | None | Catalyzes Vilsmeier-type activation; scavenges HCl. | |
| Temperature | Reflux ( | Sufficient for activation; minimizes tar formation. | |
| Workup | Pour onto ice | Evaporate then Quench | Prevents "volcano" exotherms; minimizes hydrolysis. |
Step-by-Step Methodology
-
Setup: In a dry round-bottom flask under
, suspend the pyrazolo[1,5-a]pyrimidin-7-one (1.0 equiv) in anhydrous Acetonitrile (MeCN) ( ).-
Note: MeCN is preferred over toluene for polar substrates to ensure better homogeneity.
-
-
Activation: Add
-Dimethylaniline (DMA) (1.5 equiv). Stir for 5 minutes.-
Expert Insight: The base is not just an acid scavenger; it facilitates the formation of the reactive chloriminium species.
-
-
Reagent Addition: Add
(3.0–5.0 equiv) dropwise. -
Reaction: Heat to reflux (
) and monitor by TLC/LCMS.-
Endpoint: Conversion is usually complete in 2–4 hours. Look for the disappearance of the polar starting material.
-
-
Critical Workup Step (The "Dry Quench"):
-
DO NOT pour the hot reaction mixture directly into water.
-
Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove the solvent and excess
. You will be left with a thick oil or semi-solid. -
Why? Removing bulk
eliminates the violent hydrolysis of the reagent, allowing for a controlled quench of the product.
-
-
Isolation: Dilute the residue with DCM or EtOAc. Pour onto a mixture of ice and saturated
. Stir vigorously until the aqueous phase is basic (pH 8–9). Separate layers, dry over , and concentrate.
Part 2: Mechanistic Logic & Visualization
To troubleshoot, you must visualize the invisible. The reaction proceeds via a mechanism analogous to the Vilsmeier-Haack reaction.
Mechanism Diagram
Caption: Figure 1. Mechanistic pathway of the chlorodehydration reaction. Note the critical intermediate susceptibility to hydrolysis.
Part 3: Troubleshooting Guide (FAQ)
Q1: My LCMS shows full conversion, but after workup, I see 50% starting material. What happened? Diagnosis: This is the classic "Hydrolysis Reversion." The phosphorylated intermediate (Inter1 in Fig 1) is highly sensitive to moisture. If the chloride displacement (NuAttack) was not fully complete before quenching, or if the quench was too acidic/hot, the intermediate hydrolyzes back to the starting pyridinone (C-OH bond reforms) rather than the chloride (C-Cl). Solution:
-
Ensure Completion: Extend reaction time. Ensure the reaction temperature is sufficient (
). -
Add Chloride Source: Add benzyltriethylammonium chloride (TEBAC) or
(0.1 equiv) to increase the concentration of nucleophilic chloride ions, pushing the equilibrium toward the product. -
Non-Aqueous Workup: If the product is stable, remove all volatiles and attempt to crystallize directly from a non-protic solvent (e.g., DCM/Hexane) before aqueous wash.
Q2: The reaction mixture turned into a black tar. Diagnosis: Thermal decomposition or polymerization, likely caused by uncontrolled exotherms or lack of solvent. Solution:
-
Dilute: Use Acetonitrile or Toluene (5 volumes).
-
Lower Temp: Run at
instead of neat reflux ( ). -
Base Control: Add the base slowly at
before heating.
Q3: I am observing regioselectivity issues (chlorination at C-3). Diagnosis: The C-3 position on the pyrazole ring is electron-rich and susceptible to electrophilic aromatic substitution. Solution:
-
Stoichiometry: strictly limit
. -
Temperature: Lower the temperature. C-7 chlorination (activation of amide) is generally kinetically favored over C-3 electrophilic chlorination.
-
Block C-3: If possible, use a starting material with a substituent at C-3 (e.g., -CN, -COOEt) which is common in this scaffold synthesis anyway.
Part 4: Decision Tree for Optimization
Use this logic flow to determine your next experimental move.
Caption: Figure 2. Troubleshooting decision matrix for POCl3 chlorination.
References
-
Org. Synth. 2012, 89, 380-393. Detailed safety protocols for POCl3 quenching and large-scale handling.
-
J. Org. Chem. 2023, 88, 15, 10654–10664. Mechanistic insights into POCl3/Sulfoxide mediated chlorinations and byproduct formation.
-
Molecules 2012, 17(4), 4545-4559. Large-scale solvent-free chlorination protocols and safety considerations for hydroxypyrimidines.
-
ResearchGate Review (2020). Regioselective chlorination of pyrazolo[1,5-a]pyrimidine and Vilsmeier-Haack type mechanisms.
-
BenchChem Technical Guide. Preventing byproduct formation in pyrimidine chlorination reactions.
Technical Support Center: Purification of 7-Chloro-6-methylpyrazolo[1,5-a]pyrimidine
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support guide for the purification of 7-Chloro-6-methylpyrazolo[1,5-a]pyrimidine. This document is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this and structurally related pyrazolopyrimidine compounds. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve high-purity material.
Introduction: The Purification Challenge
Pyrazolo[1,5-a]pyrimidines are a critical class of heterocyclic compounds in medicinal chemistry, often serving as scaffolds for kinase inhibitors and other therapeutic agents.[1][2] The target molecule, this compound, while seemingly simple, presents specific purification challenges. These often stem from:
-
Formation of Isomeric Byproducts: The initial cyclocondensation reaction can sometimes lead to a mixture of isomers, complicating purification.[3]
-
Residual Starting Materials & Reagents: Incomplete reactions or excess reagents from steps like chlorination (e.g., using POCl₃) can contaminate the crude product.[4]
-
Polarity & Solubility: The pyrazolopyrimidine core imparts a degree of polarity, which can lead to issues like streaking during column chromatography or difficulty in finding a suitable single-solvent system for recrystallization.[5]
This guide provides a systematic approach to overcoming these obstacles.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Q1: My crude product is a persistent, dark oil that refuses to crystallize. What steps can I take?
A1: This phenomenon, known as "oiling out," is common when the melting point of the solute is lower than the boiling point of the solvent, or when significant impurities are present, which depress the melting point.[5]
-
Causality: Impurities disrupt the crystal lattice formation required for solidification.
-
Solutions:
-
Trituration: Try stirring the oil vigorously with a poor solvent (e.g., hexanes or diethyl ether). This can often wash away non-polar impurities and induce precipitation of your more polar product.
-
Solvent Re-evaluation: The current solvent may be too good. Add a "poor" solvent (anti-solvent) dropwise to the oily solution at a slightly elevated temperature until turbidity appears, then allow it to cool slowly.
-
Seed Crystals: If you have a small amount of pure, solid material, add a single seed crystal to the cooled, supersaturated solution to initiate crystallization.
-
Purification First: If oiling persists, it indicates high impurity levels. Proceed with column chromatography first to remove the bulk of contaminants and then attempt to recrystallize the purified fractions.
-
Q2: After running a flash column, my TLC shows that the desired product co-elutes with an impurity. How can I improve the separation?
A2: Co-elution occurs when the polarity of the product and an impurity are too similar for the chosen solvent system to resolve. The goal is to maximize the difference in their retention factors (Rƒ).
-
Causality: The mobile phase is carrying both compounds up the stationary phase at nearly the same rate.
-
Solutions:
-
Solvent System Optimization: The most critical variable is the mobile phase.[5]
-
Decrease Polarity: If your Rƒ is high (>0.5), decrease the proportion of the polar solvent (e.g., from 30% Ethyl Acetate in Hexane to 20%). This will increase the compound's interaction with the silica, slowing it down and improving separation from less polar impurities.
-
Change Solvent Selectivity: If simply changing the polarity doesn't work, switch one of the solvents. The interaction between solvents, your compound, and the silica is complex. For example, switching from an Ethyl Acetate/Hexane system to a Dichloromethane/Methanol system can dramatically alter the separation profile.[6]
-
-
Fine Gradient Elution: Instead of a single isocratic elution, use a shallow gradient (e.g., starting at 10% Ethyl Acetate and slowly increasing to 25%). This can effectively separate compounds with very close Rƒ values.
-
Check Sample Load: Overloading the column is a common cause of poor separation. Ensure your crude material is less than 5-10% of the mass of the silica gel.
-
Q3: My compound streaks badly on the silica TLC plate and column, leading to broad peaks and poor recovery. What is the cause?
A3: Streaking is often a sign of strong, undesirable interactions between your compound and the acidic silica gel stationary phase.[5]
-
Causality: The basic nitrogen atoms in the pyrazolopyrimidine ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, causing the compound to "stick" and elute slowly and unevenly.
-
Solutions:
-
Mobile Phase Additive: Add a small amount of a basic modifier to your eluent. Typically, 0.5-1% triethylamine (NEt₃) or ammonia in methanol is sufficient to neutralize the active sites on the silica, leading to sharper peaks and better resolution.
-
Switch Stationary Phase: If streaking persists, consider using a different stationary phase. Alumina (basic or neutral) can be an excellent alternative for basic compounds. Alternatively, reversed-phase (C18) chromatography may be suitable if your compound has sufficient hydrophobicity.[5]
-
Q4: My yield after recrystallization is extremely low, even though the crude material looked substantial. How can I improve recovery?
A4: Low recovery is typically due to either using too much solvent or selecting a solvent in which your compound has high solubility even at low temperatures.[5]
-
Causality: The ideal recrystallization solvent dissolves the compound well when hot but poorly when cold. If it remains significantly soluble at low temperatures, a large portion of your product will remain in the mother liquor.
-
Solutions:
-
Minimize Solvent Volume: Use only the absolute minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated mixture until everything just dissolves.
-
Optimize the Solvent System: Test a range of solvents. A good starting point for pyrazolopyrimidines includes ethanol, dioxane, or mixtures like Ethanol/DMF.[7][8] The goal is to find a system where the compound is sparingly soluble at room temperature but highly soluble at reflux.
-
Cool Slowly & Thoroughly: After dissolution, allow the flask to cool slowly to room temperature, then place it in an ice bath or refrigerator for at least an hour to maximize crystal formation. Rapid cooling leads to smaller, less pure crystals.
-
Second Crop: Concentrate the mother liquor (the liquid left after filtration) to about half its volume and cool it again. This may yield a second, slightly less pure crop of crystals that can be combined with the first or repurified separately.
-
Purification Workflow & Troubleshooting Diagram
The following diagrams illustrate a typical purification workflow and a decision tree for troubleshooting common column chromatography issues.
Caption: Decision tree for troubleshooting flash column chromatography.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This method is ideal when the crude product is of relatively high purity (>85%) and crystalline. It is cost-effective and can yield very high-purity material. [5] Materials:
-
Crude this compound
-
Erlenmeyer flask
-
Hot plate with stirrer
-
Condenser
-
Büchner funnel and filter paper
-
Vacuum flask
-
Solvents for screening (e.g., Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Toluene)
Procedure:
-
Solvent Selection: Place a small amount of crude material (20-30 mg) into several test tubes. Add a small volume (~0.5 mL) of a different solvent to each. A good solvent will dissolve the compound poorly at room temperature but completely upon heating. Ethanol and mixtures of ethanol with DMF or dioxane are often effective for pyrazolopyrimidines. [7][8]2. Dissolution: Place the bulk of the crude material in an appropriately sized Erlenmeyer flask with a stir bar. Add the chosen solvent in small portions while heating to a gentle reflux. Continue adding solvent until the solid has just dissolved completely. Do not add a large excess.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to reflux for 5-10 minutes.
-
Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for 30-60 minutes to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent. Determine the melting point and obtain an NMR spectrum to confirm purity.
Protocol 2: Purification by Flash Column Chromatography
This is the method of choice for complex mixtures or oily crude products. It separates compounds based on their differential adsorption to a solid stationary phase. [6] Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Glass chromatography column
-
Eluent (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol mixture)
-
TLC plates, chamber, and UV lamp
-
Collection tubes
Procedure:
-
TLC Analysis: Dissolve a small amount of crude material in a suitable solvent (e.g., DCM or Ethyl Acetate). Spot it on a TLC plate and develop it in various solvent systems to find one that gives your desired product an Rƒ value of 0.2-0.4 and separates it well from impurities. [5]Common systems for pyrazolopyrimidines include gradients of ethyl acetate in hexane or methanol in dichloromethane. [6][9]2. Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., hexane). Pour the slurry into the column and use gentle air pressure to pack it evenly, avoiding air bubbles. Add a thin layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like DCM). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This "dry loading" method generally results in better separation. Carefully add this powder to the top of the column.
-
Elution: Begin eluting the column with your chosen solvent system. Start with a less polar mixture and gradually increase the polarity if using a gradient. Maintain a constant flow rate.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks. Monitor the separation by periodically checking the collected fractions with TLC.
-
Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator.
-
Final Analysis: Dry the resulting solid under high vacuum and confirm its identity and purity by NMR, MS, or other appropriate analytical techniques. [10][11]
Purification Method Selection Guide
| Method | Typical Purity | Typical Yield | Key Advantages | Key Disadvantages | Best For |
| Recrystallization | >99% | 50-85% | Highly effective for final polishing, cost-effective, scalable. [5] | Requires a crystalline solid, can have low yield, finding a suitable solvent can be difficult. [5] | Crude material that is >85% pure and solid. |
| Flash Chromatography | 85-98% | 60-90% | Excellent for complex mixtures and oils, highly versatile. [5][6] | More labor-intensive, requires larger solvent volumes, potential for compound degradation on acidic silica. [5] | Oily products or crude mixtures with multiple components. |
Frequently Asked Questions (FAQs)
Q: What analytical techniques are essential to confirm the purity of my final product? A: A combination of techniques is recommended. ¹H NMR is crucial to confirm the structure and check for proton-containing impurities. [6][8]Mass Spectrometry (MS) confirms the molecular weight of the compound. [7]For quantitative purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection is the industry standard.
Q: Can I use reversed-phase chromatography for this compound? A: Possibly, but it may not be ideal. This compound is a moderately polar compound. It may exhibit poor retention on a standard C18 column with typical mobile phases (e.g., Methanol/Water or Acetonitrile/Water). [5]If normal-phase chromatography fails, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a better choice for retaining and separating such compounds. [5] Q: Are there any stability concerns I should be aware of during purification? A: Pyrazolopyrimidine cores are generally stable. However, prolonged exposure to highly acidic or basic conditions, especially at elevated temperatures, should be avoided to prevent potential hydrolysis or other side reactions. When using acidic silica gel, it's best not to let the compound sit on the column for an extended period. [5]
References
- Benchchem. Technical Support Center: Synthesis of Pyrazolo[1,5-a]pyrimidine Compounds.
-
Al-Issa, S. A. (2014). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. Molecules, 19(5), 5464-5478. [Link]
-
Fouad, M. A., et al. (2022). Efficient Synthesis of Pyrazolopyrimidines Containing a Chromane Backbone with Biological Activity Evaluation. ACS Omega. [Link]
-
Gouda, M. A., et al. (2021). Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. Letters in Applied NanoBioScience, 10(3), 2429-2437. [Link]
- Benchchem.
-
Hassan, A. S., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(22), 5020. [Link]
-
Al-Issa, S. A. (2014). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. ResearchGate. [Link]
-
Powell, D., et al. (2023). Discovery of pyrazolopyrimidines that selectively inhibit CSF-1R kinase by iterative design, synthesis and screening against glioblastoma cells. RSC Medicinal Chemistry. [Link]
-
Roux, B., et al. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2. Bioorganic & Medicinal Chemistry, 28(15), 115560. [Link]
-
ChemSynthesis. 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine. [Link]
-
Various Authors. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]
-
Harris, C. S., et al. (2019). Development of potent and selective pyrazolopyrimidine IRAK4 inhibitors. Journal of Medicinal Chemistry. [Link]
-
Huang, S. C., et al. (2015). Discovery and Optimization of Pyrazolopyrimidine Sulfamates as ATG7 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Sławiński, J., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 27(15), 4888. [Link]
-
Sławiński, J., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Semantic Scholar. [Link]
-
Various Authors. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. [Link]
-
Castillo, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(21), 6428. [Link]
-
Powell, D., et al. (2023). Discovery of pyrazolopyrimidines that selectively inhibit CSF-1R kinase by iterative design, synthesis and screening against glioblastoma cells. PMC. [Link]
-
Castillo, J., et al. (2016). Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions. ResearchGate. [Link]
-
Hanke, T., et al. (2020). Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. RSC Medicinal Chemistry. [Link]
-
Various Authors. (2025). Advances in pyrazolo[1,5-a]pyrimidines: Synthesis and their role as protein kinase inhibitors in cancer treatment. Digital Commons @ Michigan Tech. [Link]
-
Li, X., et al. (2012). 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile. Acta Crystallographica Section E, 68(Pt 5), o1161. [Link]
-
PubChem. 7-Chloro-t[3][7][10]riazolo[1,5-a]pyrimidine. [Link]
-
Evans, R., et al. (2024). The Discovery of ... a Potent, Selective, and CNS-Penetrant IRAK4 Inhibitor for the Treatment of Ischemic Stroke. Journal of Medicinal Chemistry, 67(6), 4676-4690. [Link]
-
Han, S., et al. (2018). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Molecules, 23(9), 2349. [Link]
-
Titov, A. A., et al. (2025). Synthesis, Modification and Cytotoxic Properties of New 7-amino-5-arylazolo[1,5-a]pyrimidine-6-carbonitriles. Chemistry of Heterocyclic Compounds. [Link]
-
Aouad, M. R., et al. (2013). 7-Chloro-5-methyl-2-phenyl-pyrazolo-[1,5-a]pyrimidine. Acta Crystallographica Section E, 69(Pt 5), o749. [Link]
-
Gevorkyan, A. R., et al. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank, 2021(3), M1253. [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Discovery of pyrazolopyrimidines that selectively inhibit CSF-1R kinase by iterative design, synthesis and screening against glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nanobioletters.com [nanobioletters.com]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Solvent Selection for SNAr Reactions of 7-Chloro Heterocycles
Welcome to the technical support guide for Nucleophilic Aromatic Substitution (SNAr) reactions, with a specific focus on the critical role of solvent selection for 7-chloro heterocycles. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for your experiments.
Frequently Asked Questions (FAQs)
Q: What is a Nucleophilic Aromatic Substitution (SNAr) reaction?
A: Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic or heteroaromatic ring. Unlike the more common SN1 and SN2 reactions, the SNAr mechanism does not involve a carbocation intermediate or a direct backside attack. Instead, it typically proceeds through a two-step addition-elimination mechanism.[1][2] The aromatic ring must be "activated" by the presence of at least one strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group.[3][4] For many heterocycles, the ring itself is sufficiently electron-deficient to facilitate the reaction.[5]
Q: Why is solvent choice so critical for the success of SNAr reactions?
A: The solvent plays a multifaceted role in an SNAr reaction, profoundly influencing reaction rates and outcomes. Its primary functions are to:
-
Dissolve Reactants: Ensure the substrate and nucleophile are in the solution phase to react.
-
Stabilize the Intermediate: The rate-determining step is the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[2][3] Polar solvents are essential to stabilize this charged species, lowering the activation energy.[1]
-
Modulate Nucleophile Reactivity: The solvent's interaction with the nucleophile can either enhance or suppress its reactivity. This is the most critical aspect of solvent selection in SNAr.[3][6]
Q: What is the fundamental difference between polar protic and polar aprotic solvents in the context of SNAr?
A: The key difference lies in their ability to form hydrogen bonds.
-
Polar Protic Solvents (e.g., water, ethanol, methanol) have a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen).[7][8] They can and do form hydrogen bonds.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile) are polar but lack an acidic proton, so they cannot donate hydrogen bonds.[7][8][9]
For SNAr reactions with anionic nucleophiles, polar aprotic solvents are overwhelmingly preferred.[3] Protic solvents form a "cage" around the nucleophile through hydrogen bonding, which stabilizes it and significantly reduces its energy and reactivity, slowing the reaction down.[6][10][11] In contrast, polar aprotic solvents solvate the accompanying cation but leave the anionic nucleophile relatively "naked" and highly reactive, leading to dramatic rate enhancements.[6][12]
Q: What are the best general-purpose solvents for SNAr reactions involving 7-chloro heterocycles?
A: For most applications involving 7-chloro heterocycles (like quinolines, quinazolines, etc.), polar aprotic solvents are the top choice. The most commonly and successfully used solvents are:
These solvents effectively dissolve a wide range of substrates and nucleophiles while enhancing the reactivity of the nucleophile.[3]
Q: What is a Meisenheimer complex, and how does the solvent affect its stability?
A: A Meisenheimer complex is the crucial, negatively charged intermediate formed when the nucleophile attacks the electron-poor aromatic ring in the first, rate-determining step of the SNAr reaction.[3] This intermediate is resonance-stabilized, with the negative charge delocalized across the ring and, most importantly, onto the electron-withdrawing groups.[2][3] Polar solvents, particularly aprotic ones, are essential for stabilizing this charged complex through dipole-dipole interactions, which lowers the activation energy of the reaction and accelerates the rate of formation.[17][18]
Caption: The SNAr mechanism highlighting solvent stabilization.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, focusing on solvent-related causes and solutions.
Q1: My SNAr reaction is extremely slow or shows no conversion. What solvent-related factors are likely at play?
A1: Low or no conversion is a common issue, often directly linked to your choice of solvent.
-
Cause 1: Use of a Protic Solvent. If you are using an alcohol or water as a solvent with an anionic nucleophile (e.g., an alkoxide or phenoxide), you are likely deactivating your nucleophile. The solvent's protons will form strong hydrogen bonds with the nucleophile, encasing it in a solvent shell and drastically reducing its ability to attack the heterocycle.[6][10]
-
Solution 1: Switch to a polar aprotic solvent like DMSO, DMF, or NMP. This will leave your nucleophile "naked" and far more reactive.[12] Rate enhancements of several orders of magnitude are common when moving from a protic to a polar aprotic solvent.[12][17]
-
Cause 2: Insufficient Polarity. If you are using a solvent with low polarity (e.g., THF, Dioxane, Toluene), it may not be sufficient to stabilize the charged Meisenheimer complex intermediate. This leads to a high activation energy barrier for the rate-determining step. While Dioxane is sometimes used, it is generally less effective than more polar options like NMP.[15]
-
Solution 2: Increase the polarity of your reaction medium. If solubility allows, switch to DMSO or DMF. If your reaction requires a less polar solvent, consider cosolvents, but a fully polar aprotic medium is usually optimal.
-
Cause 3: Poor Solubility. Your 7-chloro heterocycle or nucleophilic salt may not be fully dissolved at the reaction temperature, leading to a slow, heterogeneous reaction.
-
Solution 3: Choose a solvent known for its excellent solvating power, such as DMSO or NMP, which can dissolve a wide array of organic molecules and inorganic salts.[15][19] Gentle heating can also improve solubility, but ensure it is compatible with your reactants' stability.
Q2: I'm observing multiple spots on my TLC, indicating significant side product formation. How can my solvent choice be the culprit?
A2: Side product formation can often be traced back to the reactivity or purity of the solvent.
-
Cause 1: Reaction with the Solvent (Solvolysis). If you are using a nucleophilic solvent (like an alcohol) at elevated temperatures, it can compete with your intended nucleophile, leading to undesired ether byproducts.
-
Solution 1: Always use a non-reactive (aprotic) solvent unless the solvent is the intended nucleophile. DMSO, DMF, NMP, and acetonitrile are excellent choices.[3]
-
Cause 2: Solvent-Mediated Decomposition. Some solvents can promote the decomposition of starting materials or products. For example, DMF can decompose at higher temperatures or in the presence of strong bases to generate dimethylamine, which can then act as a competing nucleophile.[20][21]
-
Solution 2: Be mindful of the thermal and chemical stability of your solvent under the reaction conditions. If decomposition is suspected, consider a more robust solvent like NMP or sulfolane, or run the reaction at a lower temperature.
-
Cause 3: Hydrolysis. The presence of water in your solvent can lead to hydrolysis of the chloro-substituent, forming a hydroxy-heterocycle, or react with other functional groups on your molecule.
-
Solution 3: Ensure you are using anhydrous solvents, especially when working with moisture-sensitive reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.
Q3: I am having major difficulties with the workup and purification because of my high-boiling point solvent (e.g., DMSO, DMF, NMP). What are my options?
A3: This is a very common challenge. These solvents are excellent for the reaction but problematic to remove.
-
Solution 1: Aqueous Workup. Since DMSO, DMF, and NMP are water-miscible, the most common approach is to dilute the reaction mixture with a large volume of water or brine and extract the product with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Multiple extractions may be necessary to recover all of your product.
-
Solution 2: Crystallization/Precipitation. If your product is a solid and poorly soluble in water, pouring the reaction mixture into a large volume of cold water can precipitate the product, which can then be collected by filtration. This is an effective way to separate the product from the high-boiling solvent.
-
Solution 3: Consider an Alternative Solvent. If the reaction proceeds efficiently at a lower temperature, acetonitrile (Boiling Point: 82 °C) can be an excellent alternative that is much easier to remove under reduced pressure.
-
Solution 4: "Green" Alternatives. For some systems, greener solvents like polyethylene glycol (PEG) or even water with surfactants have been shown to be effective and can simplify workup.[22][23]
Q4: Are there any significant safety concerns with common SNAr solvents I should be aware of?
A4: Yes, safety is a critical consideration.
-
DMSO: While having a good general toxicity profile, DMSO can decompose exothermically and sometimes violently at high temperatures, especially in the presence of strong bases or electrophiles.[13][20]
-
DMF, NMP, DMAC: These N-based dipolar aprotic solvents are highly effective but are classified as reprotoxic (toxic to reproduction) and should be handled with appropriate engineering controls (i.e., in a fume hood with personal protective equipment).[5][20] Efforts are ongoing to find safer, non-reprotoxic alternatives.[5]
-
NaH/DMF Combination: The combination of sodium hydride (NaH) with DMF is strongly discouraged for large-scale reactions, as it can lead to a runaway exothermic decomposition.[20]
Solvent Properties and Selection
Choosing the right solvent requires balancing polarity, reactivity, boiling point, and safety. The table below summarizes key properties of common solvents used in SNAr reactions.
| Solvent | Abbreviation | Type | Dielectric Constant (ε) | Boiling Point (°C) | Key Considerations |
| Dimethyl Sulfoxide | DMSO | Polar Aprotic | 47 | 189 | Excellent solvent, high reactivity.[12] Can be difficult to remove. Thermal hazard risk.[20] |
| N,N-Dimethylformamide | DMF | Polar Aprotic | 37 | 153 | Widely used, good solvating power.[3] Reprotoxic.[5] Can decompose.[20] |
| N-Methyl-2-pyrrolidone | NMP | Polar Aprotic | 32 | 202 | High thermal stability, good solvent. Reprotoxic.[5] Very high boiling point. |
| Acetonitrile | MeCN | Polar Aprotic | 38 | 82 | Good toxicity profile, lower boiling point simplifies removal. May not be a strong enough solvent for all substrates.[5] |
| Sulfolane | - | Polar Aprotic | 43 | 285 | Very high thermal stability. High melting point (28 °C) can be inconvenient.[13] |
| Ethanol | EtOH | Polar Protic | 24 | 78 | Generally unsuitable for reactions with anionic nucleophiles due to hydrogen bonding.[3] Can act as a competing nucleophile. |
| Water | H₂O | Polar Protic | 80 | 100 | Typically avoided, but can be used in specific cases, sometimes with phase-transfer catalysts or surfactants.[22][24] |
Solvent Selection Workflow
Caption: A decision-making workflow for SNAr solvent selection.
General Experimental Protocol
The following is a generalized procedure for the SNAr reaction of a 7-chloro heterocycle with an amine nucleophile.
Materials:
-
7-Chloro heterocycle (1.0 equiv)
-
Amine nucleophile (1.1–1.5 equiv)
-
Inorganic base (e.g., K₂CO₃, Cs₂CO₃, 1.5–2.0 equiv)
-
Anhydrous polar aprotic solvent (e.g., DMF or DMSO)
-
Round-bottom flask with magnetic stir bar
-
Reflux condenser and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble the glassware and ensure it is dry. Place the flask under an inert atmosphere.
-
Add Solids: To the flask, add the 7-chloro heterocycle (1.0 equiv) and the base (e.g., K₂CO₃, 2.0 equiv).
-
Add Solvent: Add enough anhydrous polar aprotic solvent (e.g., DMF) to dissolve the reactants, typically aiming for a concentration of 0.1–0.5 M.
-
Add Nucleophile: Add the amine nucleophile (1.2 equiv) to the stirring mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–120 °C).
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[3]
-
Workup (Cooling): Once complete, cool the reaction mixture to room temperature.
-
Workup (Quench & Extract): Pour the reaction mixture into a separatory funnel containing a large volume of water. Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate).
-
Workup (Wash & Dry): Combine the organic layers and wash with water, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to remove the extraction solvent.
-
Purification: Purify the crude product by flash column chromatography, crystallization, or another suitable method to yield the final product.
References
-
Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. PMC. Available at: [Link]
-
Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. ACS.org. Available at: [Link]
-
Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. Semantic Scholar. Available at: [Link]
-
Protic vs. Aprotic Solvents: Difference in Organic Chemistry. Orango. Available at: [Link]
-
Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. ResearchGate. Available at: [Link]
-
What is the effect of a solvent in an SN2 reaction? What is a protic and an aprotic solvent?. Quora. Available at: [Link]
-
SNAr Comparative Reaction. gChem. Available at: [Link]
-
Specific Solvent Issues with the SNAr Reaction. Wordpress. Available at: [Link]
-
SNAr Reaction in S-based Solvents. Wordpress. Available at: [Link]
-
SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. Wordpress. Available at: [Link]
-
Solvent Molecules Play a Role in an SNAr Reaction. ChemRxiv. Available at: [Link]
-
Dramatic Effect of Solvent Hydrogen Bond Basicity on the Regiochemistry of SNAr Reactions of Electron-Deficient Polyfluoroarenes. ACS Publications. Available at: [Link]
-
High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. PMC. Available at: [Link]
-
Polar Protic and Polar Aprotic Solvents. Chemistry Steps. Available at: [Link]
-
7.5: SN1 vs SN2. Chemistry LibreTexts. Available at: [Link]
-
Polar Protic vs. Polar Aprotic Solvents. Reddit. Available at: [Link]
-
Proven DMSO Reactions. gChem. Available at: [Link]
-
Nucleophilic Aromatic Substitution Reactions in Water Enabled by Micellar Catalysis. ACS Publications. Available at: [Link]
-
Solvent Hydrogen Bonding and Structural Effects on Nucleophilic Substitution Reactions. Verlag der Zeitschrift für Naturforschung. Available at: [Link]
-
7.5 SN1 vs SN2. KPU Pressbooks. Available at: [Link]
-
The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. Available at: [Link]
-
A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide. PMC. Available at: [Link]
-
How difficult are anion-molecule SNAr reactions of unactivated arenes in the gas phase, dimethyl sulfoxide, and methanol solvents?. ResearchGate. Available at: [Link]
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PMC. Available at: [Link]
-
SNAr Solvents and Reagents. Wordpress. Available at: [Link]
-
Nucleophilic aromatic substitution of polyfluoroarene to access highly functionalized 10-phenylphenothiazine derivatives. Preprints.org. Available at: [Link]
-
How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?. ResearchGate. Available at: [Link]
-
Aromatic Nucleophilic Substitution. Fisher Scientific. Available at: [Link]
-
SNAr reaction of 1 in DMF with and without propargylamine. ResearchGate. Available at: [Link]
-
SNAr (Cl) - Common Conditions. organic-reaction.com. Available at: [Link]
-
Nucleophilic Substitution Reactions. BITS Pilani. Available at: [Link]
-
SNAr troubleshooting. Reddit. Available at: [Link]
-
Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]
-
A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. PMC. Available at: [Link]
-
Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. mediaTUM. Available at: [Link]
-
Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry. Available at: [Link]
-
SNAr reaction scope & limitations. YouTube. Available at: [Link]
-
11.5: Characteristics of the SN1 Reaction. Chemistry LibreTexts. Available at: [Link]
-
Revisiting the Dielectric Constant Effect on the Nucleophile and Leaving Group of Prototypical Backside SN2 Reactions: A Reaction Force and Atomic Contribution Analysis. PubMed. Available at: [Link]
-
Advanced SNAr Reaction Guide. Scribd. Available at: [Link]
-
The Dependence of Ionic Liquid Solvent Effects on the Nucleophilic Heteroatom in SNAr Reactions. Highlighting the Potential for Control of Selectivity. ResearchGate. Available at: [Link]
Sources
- 1. Lab Reporter [fishersci.co.uk]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
- 6. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 7. theorango.com [theorango.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. quora.com [quora.com]
- 10. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 12. gchemglobal.com [gchemglobal.com]
- 13. SNAr Reaction in S-based Solvents - Wordpress [reagents.acsgcipr.org]
- 14. preprints.org [preprints.org]
- 15. High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. gchemglobal.com [gchemglobal.com]
- 20. Specific Solvent Issues with the SNAr Reaction - Wordpress [reagents.acsgcipr.org]
- 21. A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming steric hindrance in 6-methyl substituted pyrimidines
Status: Operational | Ticket Volume: High | Topic: Steric Hindrance Mitigation
Welcome to the technical support hub for 6-methyl substituted pyrimidines. If you are reading this, you are likely facing the "Methyl Wall"—a phenomenon where the steric bulk of a methyl group at the C6 position (ortho to C5 and the ring nitrogen) shuts down standard catalytic cycles or nucleophilic attacks.
This guide is not a textbook; it is a troubleshooting manual designed to unblock your specific experimental bottlenecks.
Ticket #1: Palladium Cross-Coupling Fails (Suzuki/Buchwald)
User Complaint: "My Suzuki coupling works on the phenyl analog, but yields <10% on 4-chloro-6-methylpyrimidine. The starting material remains untouched."
Root Cause Analysis: The Oxidative Addition/Reductive Elimination Paradox
The 6-methyl group exerts significant steric pressure on the Palladium center.
-
Oxidative Addition (OA): Standard ligands (e.g.,
) are not electron-rich enough to force the Pd into the hindered C-Cl bond. -
Reductive Elimination (RE): Even if OA occurs, the methyl group creates a "congested" sphere. If the ligand is too small, the complex stabilizes and refuses to eliminate the product. If the ligand is too bulky in the wrong way, it blocks the incoming boronic acid.
The Fix: Dialkylbiaryl Phosphines (Buchwald Ligands)
You must use ligands designed to be "bulky but flexible." These ligands facilitate OA via an electron-rich phosphine and accelerate RE by using their bulk to "squeeze" the product out.
Decision Matrix: Ligand Selection
Caption: Flowchart for selecting the optimal Buchwald ligand based on reaction type and steric demand.
Experimental Protocol: High-Steric Suzuki Coupling
Standard conditions often fail. Use this optimized "Pre-catalyst" method to ensure active Pd species formation.
-
Catalyst: Do not use
+ Ligand in situ if possible. Use XPhos Pd G3 or SPhos Pd G3 pre-catalysts (0.5 - 2.0 mol%). This bypasses the induction period and prevents Pd black formation. -
Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1). The biphasic system helps dissolve inorganic bases.
-
Base:
(3.0 equiv). Stronger bases like carbonates can be too slow for hindered systems. -
Temperature: 100–110°C. You need thermal energy to overcome the rotational barrier caused by the methyl group.
Ticket #2: SNAr Reaction Stalled (Nucleophilic Substitution)
User Complaint: "I'm trying to displace the 4-Cl with an amine. I've refluxed in ethanol for 24 hours, but conversion is stuck at 30%."
Root Cause Analysis: The Ortho-Effect
In a standard
The Fix: The "Halex" Acceleration & Solvent Switch
If the chloride is too slow, you must exploit the Element Effect . Fluorine is a better leaving group for
Data Comparison: Leaving Group Efficiency in 6-Methyl Pyrimidines
| Parameter | 4-Chloro-6-methyl | 4-Fluoro-6-methyl | Why? |
| Bond Strength | Weaker (Easier to break) | Stronger (Harder to break) | Irrelevant; bond breaking is not Rate Determining Step (RDS). |
| Electronegativity | Moderate | High | Critical: F stabilizes the anionic intermediate. |
| Steric Profile | Larger | Compact | F is smaller, allowing easier nucleophile approach. |
| Rec. Temp | >120°C | 60–80°C | Lower barrier to reaction. |
Protocol: One-Pot Halex-SNAr
Instead of synthesizing the fluoro-intermediate separately, generate it in situ or switch solvents to "naked" the nucleophile.
-
Solvent: Switch from Ethanol to DMSO or NMP .
-
Why: These polar aprotic solvents solvate the cation (
), leaving the anion (nucleophile) "naked" and highly reactive.
-
-
Additive: Add KF (Spray-dried, 2.0 equiv) and 18-Crown-6 (0.1 equiv).
-
Temperature: Heat to 120°C.
Visualizing the Steric Clash
Caption: Comparison of steric hindrance in Chloro- vs. Fluoro-pyrimidines during nucleophilic attack.
Ticket #3: Direct Functionalization (Minisci Reaction)
User Complaint: "I can't couple anything to the ring. I just want to add an alkyl group, but the halogenation/coupling sequence is failing."
The Fix: Radical Substitution (Minisci)
When ionic chemistry (SNAr, Pd-coupling) fails due to sterics, switch to Radical Chemistry . Radicals are neutral species and are significantly less affected by steric hindrance than charged nucleophiles.
-
Reaction: Silver-catalyzed decarboxylative alkylation.
-
Selectivity: Radicals are electrophilic; they will attack the most electron-deficient position (usually C2 or C4).
Protocol: Minisci Alkylation of 6-Methyl Pyrimidine
-
Reagents:
-
Substrate: 6-methyl pyrimidine.
-
Alkyl Source: Carboxylic acid (e.g., Pivalic acid for t-Butyl).
-
Catalyst:
(0.2 equiv). -
Oxidant:
(Ammonium Persulfate, 1.5 equiv). -
Acid: TFA (1.0 equiv) in Water/DCM biphasic mix.
-
-
Procedure:
-
Dissolve substrate and acid in solvent.
-
Add
and TFA. -
Heat to 40–60°C.
-
Add Persulfate solution dropwise (Critical: controls radical concentration to prevent homocoupling).
-
-
Why it works: The
decarboxylates the acid to form an alkyl radical ( ). This radical attacks the protonated pyrimidine ring. The steric bulk of the 6-methyl group is easily bypassed by the small, high-energy radical.
References & Authority
-
Buchwald Ligands (SPhos/XPhos):
-
Source:Altman, R. A., & Buchwald, S. L. (2007). Pd-Catalyzed Suzuki-Miyaura Reactions of Aryl Halides Using Bulky Biarylmonophosphine Ligands.
-
Context: Defines the structural requirements (cone angle) for coupling hindered substrates.
-
(Representative link for Buchwald group work).
-
-
SNAr Mechanisms & Solvent Effects:
-
Source:Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems.
-
Context: Foundational text on the Element Effect (F > Cl) in SNAr.
-
-
Minisci Reaction on Heterocycles:
-
Source:Duncton, M. A. (2011). Minisci reactions: Versatile CH-functionalization for medicinal chemists.[7]
-
Context: specifically addresses alkylation of electron-deficient heterocycles like pyrimidines.
-
-
Process Chemistry (OPRD) on Pyrimidines:
-
Source:Organic Process Research & Development (ACS).
-
Context: Various case studies on scaling up hindered pyrimidine synthesis.
-
Sources
- 1. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 7. Discovery and Development of the Enantioselective Minisci Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Controlling exotherms during pyrazolo[1,5-a]pyrimidine chlorination
Technical Support Center: Pyrazolo[1,5-a]pyrimidine Chlorination Ticket ID: T-PPC-EXO-992 Subject: Thermal Management & Process Safety for Chlorination Workflows Status: Open | Priority: Critical
Executive Summary: The Thermal Hazard Profile
You have accessed the specialized support module for pyrazolo[1,5-a]pyrimidine functionalization. This scaffold presents a unique "dual-zone" reactivity profile that complicates thermal management:
-
The Electron-Rich Pyrazole Ring (C-3 Position): Highly susceptible to electrophilic attack. Chlorination here (using NCS or Cl
) is rapid and can lead to thermal spikes due to over-reaction or autocatalysis. -
The Electron-Deficient Pyrimidine Ring (C-7 Position): Typically requires deoxychlorination (converting a hydroxyl/carbonyl group to a chloride) using phosphorus oxychloride (POCl
). This is the high-risk operational zone where catastrophic thermal runaways occur, primarily during the quench phase.
This guide prioritizes the POCl
Mechanism & Thermal Mapping (Visualization)
To control the exotherm, you must understand where the heat is generated. The reaction proceeds through a Vilsmeier-type intermediate (if DMF is used) or a dichlorophosphate intermediate.[1]
Figure 1: Thermal Release Points in Deoxychlorination
Caption: Reaction pathway highlighting the two critical heat generation events: Activation (moderate) and Quenching (severe).
Critical Protocol: The "Inverse Quench" Strategy
Issue: Users often report "delayed exotherms" or "volcano effects" when adding water to the reaction mixture.
Root Cause: Adding water to POCl
The Solution: Self-Validating Inverse Quench Protocol
| Step | Action | Scientific Rationale |
| 1 | Cool the Reaction Mass | Cool the completed reaction mixture (containing Product + Excess POCl |
| 2 | Prepare Quench Vessel | In a separate vessel, prepare 3x volume of water or aqueous K |
| 3 | Controlled Addition | Transfer the Reaction Mass INTO the Quench Vessel (Inverse Addition) via a dropping funnel or dosing pump. |
| 4 | Thermal Gating | Rule: Addition rate must maintain internal temp <20°C . If temp hits 25°C, STOP addition immediately. |
| 5 | Agitation Check | Ensure vigorous stirring (Reynolds number > 4000). Poor mixing creates "hot spots" of unreacted POCl |
Troubleshooting Guide (FAQ Format)
Ticket #402: "My reaction mixture solidified during the POCl3 addition."
-
Diagnosis: You likely used N,N-Dimethylformamide (DMF) as a catalyst or solvent without controlling the mixing temperature.
-
Mechanism: DMF reacts with POCl
to form the Vilsmeier Reagent (chloroiminium salt).[2] This salt is a solid and its formation is exothermic. -
Fix:
-
Premix POCl
and DMF at 0°C before adding the pyrazolo[1,5-a]pyrimidine substrate. -
Alternatively, use solvent-free conditions with only 1.0–1.2 equivalents of POCl
and 1.0 eq of pyridine, heating to 100°C. This avoids the Vilsmeier solid formation entirely.
-
Ticket #405: "I see a delayed temperature spike 20 minutes after quenching."
-
Diagnosis: Incomplete Hydrolysis (The "Sleeping Dragon").
-
Mechanism: You likely quenched at a temperature that was too low (<0°C). At this temp, POCl
hydrolysis is kinetically inhibited. You created an emulsion of unreacted POCl in water. As the flask warmed to room temp, the hydrolysis triggered all at once. -
Fix:
-
Maintain the quench mass at 10–15°C (not -10°C) to ensure steady, continuous consumption of POCl
. -
Perform a visual check : The biphasic oil droplets should disappear before you stop stirring.
-
Ticket #408: "Low yield and tar formation."
-
Diagnosis: Over-chlorination at C-3.
-
Mechanism: The C-3 position of pyrazolo[1,5-a]pyrimidine is electron-rich. If the reaction runs too hot (>110°C) or too long, electrophilic chlorination occurs at C-3 in addition to the desired C-7 deoxychlorination.
-
Fix:
-
Monitor reaction by HPLC. Stop immediately upon consumption of starting material.
-
Reduce temperature to 80°C and extend time, rather than refluxing at 110°C.
-
Advanced Workflow: Decision Logic for Exotherm Control
Use this logic flow to determine the safest shutdown procedure during an event.
Figure 2: Emergency Response Decision Tree
Caption: Operational logic for mitigating thermal events during chlorination scale-up.
Comparison of Chlorinating Agents
Select the right reagent to balance reactivity vs. safety.
| Reagent | Exotherm Risk | Selectivity (C7 vs C3) | Byproducts | Recommendation |
| POCl | High (Violent Quench) | High (C7 favored) | Phosphoric Acid (viscous) | Standard. Best for converting 7-OH to 7-Cl. |
| SOCl | Medium (Gas evolution) | Medium | SO | Alternative. Easier workup (gases escape), but can be slower. |
| NCS | Low | C3 Specific | Succinimide | Specific. Use ONLY for C-3 chlorination of the pyrazole ring. |
References
-
Sun, Z., et al. (2012).[3] "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3." Molecules, 17(4), 4533–4544.[3][4]
-
Dunn, P. J., et al. (2011). "Green Chemistry in the Pharmaceutical Industry." Wiley-VCH. (Chapter on Chlorination Safety).[3][5][6]
-
BenchChem Technical Safety. (2025). "Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride."
-
Anderson, N. G. (2012).[7] "Practical Process Research & Development - A Guide for Organic Chemists." Academic Press. (Section on Thermal Hazards of Vilsmeier Reagents).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the 1H NMR Characterization of 7-Chloro-6-methylpyrazolo[1,5-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
The Structural Context: Predicting the ¹H NMR Spectrum
The structure of 7-Chloro-6-methylpyrazolo[1,5-a]pyrimidine dictates a specific pattern of signals in its ¹H NMR spectrum. Based on extensive studies of related pyrazolo[1,5-a]pyrimidine derivatives, we can predict the chemical shifts (δ) and coupling constants (J) for the key protons in the molecule.[1][2][3]
A critical aspect of interpreting the ¹H NMR spectra of pyrazolo[1,5-a]pyrimidines is understanding the distinct electronic environments of the protons on the fused ring system. The pyrazole and pyrimidine rings each have their own characteristic chemical shifts, which are further influenced by the nature and position of substituents.
Visualizing the Core Structure and Proton Assignments
To facilitate the discussion of the ¹H NMR data, the following diagram illustrates the structure of this compound with the relevant protons labeled.
Caption: Structure of this compound with proton numbering.
Comparative ¹H NMR Data Analysis
To build a robust understanding of the ¹H NMR spectrum of this compound, it is instructive to compare its expected spectral data with that of experimentally characterized analogues. The following table summarizes the ¹H NMR data for the target compound and two related structures.
| Compound | H-2 (δ, mult, J) | H-3 (δ, mult, J) | H-5 (δ, mult, J) | H-6 (δ, mult, J) | Methyl (δ, s) | Other |
| This compound (Predicted) | ~8.5 ppm, d | ~6.7 ppm, d | ~8.8 ppm, s | - | ~2.6 ppm, s | - |
| 5,7-dimethylpyrazolo[1,5-a]pyrimidine[4] | 8.45 (s, 1H) | - | - | 7.02 (s, 1H) | 2.65 (s, 3H), 2.52 (s, 3H) | - |
| 7-phenyl-5-methylpyrazolo[1,5-a]pyrimidine[5] | 8.07 (d, 1H, J=2.0 Hz) | 6.61 (d, 1H, J=2.0 Hz) | - | 6.71 (s, 1H) | 2.60 (s, 3H) | 7.51 (t, 3H), 7.94-7.97 (m, 2H) |
Analysis of Substituent Effects:
-
H-2 and H-3: In the parent pyrazolo[1,5-a]pyrimidine system, H-2 and H-3 typically appear as doublets due to their coupling. The presence of substituents can shift these signals. For our target compound, we predict H-2 to be downfield around 8.5 ppm and H-3 to be upfield around 6.7 ppm.
-
H-5: The chemical shift of H-5 is significantly influenced by the substituent at position 7. The electron-withdrawing nature of the chlorine atom at C-7 in the target molecule is expected to deshield H-5, shifting it downfield to approximately 8.8 ppm.
-
H-6: In the target molecule, the proton at C-6 is replaced by a methyl group. In related compounds with a proton at this position, it typically appears as a singlet or a finely split multiplet.[2][3]
-
Methyl Group (C-6): The methyl protons at C-6 are expected to resonate as a singlet around 2.6 ppm. This is consistent with the chemical shifts of methyl groups at similar positions in other pyrazolo[1,5-a]pyrimidine derivatives.[4][5]
A key distinguishing feature between 5-methyl and 7-methyl isomers in pyrazolo[1,5-a]pyrimidines can often be observed in the fine structure of the methyl signal in the ¹H NMR spectrum or more definitively by the carbon chemical shift of the methyl group in the ¹³C NMR spectrum.[1][2]
Experimental Protocol for ¹H NMR Characterization
The following is a detailed, step-by-step methodology for the ¹H NMR characterization of this compound, based on established protocols for similar heterocyclic compounds.[6][4][5]
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid this compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts, and consistency is key for comparative studies.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the deuterated solvent. TMS provides a reference signal at 0.00 ppm.
-
Cap the NMR tube and gently agitate to ensure complete dissolution.
2. NMR Data Acquisition:
-
The ¹H NMR spectrum should be recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for better signal dispersion.
-
Standard acquisition parameters should be employed, including a sufficient number of scans to achieve a good signal-to-noise ratio.
-
The spectral width should be set to encompass all expected proton signals (typically 0-12 ppm).
-
A relaxation delay of 1-2 seconds between pulses is generally sufficient for quantitative analysis.
3. Data Processing and Analysis:
-
The acquired free induction decay (FID) should be Fourier transformed to obtain the frequency-domain spectrum.
-
The spectrum should be phase-corrected and baseline-corrected.
-
The chemical shifts (δ) of all signals should be referenced to the internal standard (TMS at 0.00 ppm).
-
Integrate all signals to determine the relative number of protons corresponding to each resonance.
-
Analyze the multiplicity (singlet, doublet, triplet, etc.) and measure the coupling constants (J) for all split signals.
To aid in unambiguous assignments, especially in more complex derivatives, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended. These techniques reveal proton-proton and proton-carbon correlations, respectively.
Workflow for Structural Elucidation
The following diagram outlines a logical workflow for the complete ¹H NMR characterization and structural confirmation of this compound.
Caption: A typical workflow for the ¹H NMR characterization of a novel compound.
Conclusion
The ¹H NMR characterization of this compound is a critical step in its synthesis and application in drug discovery. By leveraging a comparative approach with known analogues, researchers can confidently assign the proton signals and confirm the structure of this and related molecules. The methodologies and predictive data presented in this guide serve as a valuable resource for scientists working with the pyrazolo[1,5-a]pyrimidine scaffold, ensuring the scientific integrity and accuracy of their findings. The use of advanced NMR techniques, such as 2D NMR, is further encouraged for the unambiguous structural elucidation of more complex derivatives.
References
- Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer
- Synthesis of pyrazolo[1,5-a]pyrimidine ring as a possible bioisosteric replacement of the 5-(1H-pyrrol-1-yl)pyrazole scaffold.
- ¹H and ¹³C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry.
- ¹H and ¹³C NMR study of the pyrazolo[1,5-a]pyrimidine system.
- A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. Periodica Polytechnica Chemical Engineering.
- ¹H and ¹³C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Science Publishing.
- Exploration of Pyrazolo[1,5‐a]pyrimidines as Membrane‐Bound Pyrophosph
- Enhanced pyrazolopyrimidinones cytotoxicity against glioblastoma cells activated by ROS-Generating cold
- Chemistry of substituted pyrazolo[1,5-a]pyrimidines. Part 5. 7-Oxo-6-[pyrazol-3′(5′)-yl]-4,7-dihydropyrazolo[1,5-a]pyrimidines from 6-ethoxycarbonyl-7-(2-dimethylaminovinyl)pyrazolo[1,5-a]-pyrimidines: elucidation of the reaction mechanism through NMR spectroscopy and X-ray diffraction analysis. Journal of the Chemical Society, Perkin Transactions 2.
- Highly Facile and Regio-Selective Synthesis of Pyrazolo[1,5-a]pyrimidines via Reactions of 1,2-Allenic Ketones with Aminopyrazoles. The Royal Society of Chemistry.
- NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Semantic Scholar.
- 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine. ChemSynthesis.
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors.
- Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry.
- 6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid. PubChem.
- Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases.
- Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing.
- 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine. ECHEMI.
- 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. MDPI.
- 7-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine. Sigma-Aldrich.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Semantic Scholar.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
Sources
A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Retention Times for Pyrazolo[1,5-a]pyrimidine Isomers
For researchers and professionals in drug development, the pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone of modern medicinal chemistry. These fused heterocyclic compounds are privileged structures, forming the basis of numerous kinase inhibitors and other therapeutic agents.[1][2][3] The synthetic routes to these molecules, however, can often yield a mixture of isomers—compounds with the same molecular formula but different structural arrangements.[3][4][5] These subtle structural differences can lead to profound variations in biological activity, selectivity, and safety profiles.[6] Consequently, the ability to accurately separate and quantify these isomers is not merely an analytical task; it is a critical step in the discovery and development of safe and effective medicines.
This guide provides an in-depth comparison of HPLC retention behaviors for pyrazolo[1,5-a]pyrimidine isomers. Moving beyond a simple listing of methods, we will explore the causal relationships between molecular structure, chromatographic conditions, and retention time, providing you with the foundational knowledge to develop robust and reliable separation protocols.
The Chromatographic Challenge: Understanding Isomerism in Pyrazolo[1,5-a]pyrimidines
The separation of isomers is challenging due to their similar physicochemical properties.[7] In the context of pyrazolo[1,5-a]pyrimidines, we primarily encounter two types of isomerism:
-
Positional Isomerism: This occurs when substituents are located at different positions on the bicyclic core. For example, a morpholine group attached at the C7 position versus the C5 position results in two distinct positional isomers.[8][9] These isomers will have different dipole moments and polarities, which is the primary handle for their separation using techniques like reverse-phase HPLC.
-
Enantiomerism (Chiral Isomers): If a pyrazolo[1,5-a]pyrimidine derivative contains a stereocenter, it will exist as a pair of enantiomers. Enantiomers have identical physical properties (e.g., polarity, boiling point) in an achiral environment and thus cannot be separated by standard chromatographic methods.[10][11] Their separation requires a chiral environment, typically provided by a Chiral Stationary Phase (CSP).[11][12]
Case Study: Separation of Positional Isomers via Reverse-Phase HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the workhorse for separating compounds based on differences in polarity. The fundamental principle is the partitioning of analytes between a nonpolar stationary phase (most commonly, octadecyl-silica or C18) and a polar mobile phase.[7][13]
The "Why": Causality in RP-HPLC Separation
In the context of pyrazolo[1,5-a]pyrimidine isomers, retention is primarily governed by hydrophobicity. An isomer that is less polar (more hydrophobic) will have a stronger affinity for the nonpolar C18 stationary phase and will be retained longer, resulting in a later retention time. Conversely, a more polar isomer will have a greater affinity for the polar mobile phase and will elute sooner. The polarity of an isomer is dictated by the type and position of its substituents. For instance, a substituent capable of hydrogen bonding (e.g., an amine or hydroxyl group) will increase polarity and decrease retention time compared to a non-polar substituent (e.g., a methyl or phenyl group).
Experimental Protocol: RP-HPLC for Positional Isomers
This protocol outlines a self-validating system for the separation of two hypothetical positional isomers: 7-morpholinyl-pyrazolo[1,5-a]pyrimidine (Isomer A , more polar) and 5-phenyl-pyrazolo[1,5-a]pyrimidine (Isomer B , less polar).
Methodology:
-
System Preparation: The HPLC system (e.g., Shimadzu LC-20AD) is equipped with a C18 column (e.g., Phenomenex Luna 5 µm C18, 250 x 4.6 mm).[14] The system is purged with the initial mobile phase to ensure a stable baseline.
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Formic Acid in Milli-Q Water. The acidifier is crucial for ensuring sharp peak shapes by protonating any basic sites on the analytes.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
-
Sample Preparation: Prepare 1 mg/mL stock solutions of each isomer and a mixed standard in a 50:50 mixture of Acetonitrile and Water. Filter samples through a 0.22 µm filter before injection.[8]
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Gradient Elution: A gradient is employed to ensure adequate separation of isomers with different polarities and to elute strongly retained compounds in a reasonable time.
-
0-5 min: 10% B
-
5-20 min: Ramp linearly from 10% to 90% B
-
20-25 min: Hold at 90% B
-
25-26 min: Return to 10% B
-
26-30 min: Re-equilibration at 10% B
-
-
-
Data Analysis: The retention time (t_R_) for each isomer is recorded. System suitability is confirmed by ensuring adequate resolution (Rs > 2) between the two isomer peaks in the mixed standard.
Workflow for Positional Isomer Separation
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. phx.phenomenex.com [phx.phenomenex.com]
- 13. repo.lib.tut.ac.jp [repo.lib.tut.ac.jp]
- 14. scispace.com [scispace.com]
Navigating the Solid State: A Comparative Guide to the Crystallography of 7-Chloro-6-methylpyrazolo[1,5-a]pyrimidine and Its Analogs
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in the design of targeted therapeutics, particularly protein kinase inhibitors.[1] Its unique electronic and steric properties allow for a high degree of structural diversity and fine-tuning of pharmacological activity.[1] Understanding the three-dimensional arrangement of atoms within these molecules is paramount for rational drug design, as the crystal structure dictates intermolecular interactions, solubility, and ultimately, how a molecule interacts with its biological target.
This guide delves into the crystallographic landscape of 7-Chloro-6-methylpyrazolo[1,5-a]pyrimidine. While a publically deposited crystal structure for this specific molecule remains elusive at the time of this writing, a comparative analysis with structurally related analogs for which crystallographic data are available provides invaluable insights. This guide will present a comparative overview of the crystal structures of relevant pyrazolo[1,5-a]pyrimidine derivatives, followed by a detailed, field-proven protocol for determining the crystal structure of novel compounds such as this compound.
The Pyrazolo[1,5-a]pyrimidine Core: A Target for Drug Discovery
The pyrazolo[1,5-a]pyrimidine core is a recurring motif in a multitude of kinase inhibitors and other biologically active molecules.[2][3][4] Its rigid, planar structure provides a stable anchor for various substituents that can be tailored to interact with specific amino acid residues within the ATP-binding pocket of kinases. The nitrogen atoms of the fused ring system act as hydrogen bond acceptors, further contributing to ligand-protein interactions.[5] The development of potent and selective inhibitors often hinges on the precise positioning of functional groups on this core, making high-resolution structural data an indispensable tool for researchers.
Comparative Crystallographic Analysis
In the absence of a determined crystal structure for this compound, we turn our attention to closely related analogs to infer potential solid-state properties. Two such informative comparators are 7-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine and 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile, for which crystallographic data have been published.[6][7]
| Parameter | 7-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine [7] | 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile [6] |
| Formula | C13H10ClN3 | C8H4Cl2N4 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P21/c | P21/c |
| a (Å) | 6.5993 (2) | 4.9817 (4) |
| b (Å) | 12.6166 (4) | 18.4025 (15) |
| c (Å) | 13.8702 (5) | 10.1526 (9) |
| β (°) | 100.131 (2) | 95.924 (1) |
| Volume (ų) | 1136.84 (6) | 925.78 (13) |
| Z | 4 | 4 |
| Key Intermolecular Interactions | C—H···π interactions | C—H···N hydrogen bonds |
| Planarity | The fused pyrazole and pyrimidine rings are almost coplanar.[7] | The non-H atoms of the molecule are essentially coplanar.[6] |
The data presented in the table above reveals that both comparator compounds crystallize in the monoclinic system, a common crystal system for organic molecules. The planarity of the fused ring system is a conserved feature, which is expected for this aromatic scaffold. The dominant intermolecular interactions, however, differ. In the case of 7-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine, C—H···π interactions are significant, likely involving the phenyl substituent. For 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile, weak C—H···N hydrogen bonds dictate the crystal packing, linking the molecules into infinite sheets.[6] This comparison underscores how seemingly small changes in substitution can have a profound impact on the crystal packing and intermolecular interactions, which in turn can influence physical properties like solubility and melting point.
Experimental Protocol for Single-Crystal X-ray Diffraction
The determination of the crystal structure of a novel compound like this compound is a systematic process. The following protocol outlines the key steps, from crystal growth to structure refinement.
I. Crystal Growth
The critical first step is to obtain single crystals of sufficient size and quality. This is often the most challenging and empirical part of the process.
-
Material Purification: Start with highly pure material (>98%). Impurities can inhibit crystallization or lead to disordered structures.
-
Solvent Screening: Screen a variety of solvents with differing polarities and boiling points. For pyrazolo[1,5-a]pyrimidine derivatives, common solvents for crystallization include ethyl acetate, ethanol, and dimethylformamide-water mixtures.[3][6]
-
Crystallization Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation and allow the solvent to evaporate slowly at a constant temperature. This is a simple and often effective method.[6]
-
Vapor Diffusion (Hanging or Sitting Drop): A concentrated solution of the compound is allowed to equilibrate with a larger reservoir of a precipitant (a solvent in which the compound is less soluble). This controlled change in solvent composition can promote slow crystal growth.
-
Cooling Crystallization: Prepare a saturated solution at an elevated temperature and then slowly cool it. The decrease in solubility upon cooling can induce crystallization.
-
II. Data Collection
Once suitable crystals are obtained, they are mounted on a diffractometer for data collection.
-
Crystal Mounting: A single crystal is carefully selected and mounted on a goniometer head.
-
Diffractometer Setup: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms and protect it from radiation damage.
-
Data Collection Strategy: A modern area-detector diffractometer is used to collect a series of diffraction images as the crystal is rotated. The data collection strategy is optimized to ensure a complete and redundant dataset is collected.
III. Structure Solution and Refinement
The collected diffraction data is then processed to determine the crystal structure.
-
Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for experimental factors like absorption.
-
Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods, typically with software like SHELXS.
-
Structure Refinement: The atomic coordinates and displacement parameters are refined against the experimental data using full-matrix least-squares methods (e.g., with SHELXL). Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[6][7]
-
Validation: The final structure is validated using tools like PLATON and checkCIF to ensure its geometric and crystallographic reasonability.
Conclusion
While the crystal structure of this compound has not yet been reported in the public domain, a comparative analysis of its close analogs provides a strong foundation for predicting its solid-state behavior. The pyrazolo[1,5-a]pyrimidine core is expected to be largely planar, with intermolecular interactions likely dictated by a combination of weak hydrogen bonds and other non-covalent interactions. The detailed experimental protocol provided in this guide offers a robust framework for researchers seeking to elucidate the crystal structure of this and other novel pyrazolo[1,5-a]pyrimidine derivatives. Such structural information is critical for advancing the design of new and more effective therapeutic agents based on this versatile scaffold.
References
-
ResearchGate. General structure of pyrazolo[1,5-a]pyrimidine derivatives with arbitrary numbering. Available at: [Link]
-
MDPI. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Available at: [Link]
-
PubMed Central. 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile. Available at: [Link]
-
Scribd. Pyrazolo 1 5 A Pyrimidine in Medicinal Chemistry. Available at: [Link]
-
ACS Infectious Diseases. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. Available at: [Link]
-
PubChem. Pyrazolo[1,5-A]pyrimidine-5,7-diol. Available at: [Link]
-
bioRxiv. Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. Available at: [Link]
-
PubMed Central. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Available at: [Link]
-
PubMed Central. 7-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine. Available at: [Link]
-
Crystallography Open Database. Search results. Available at: [Link]
-
RSC Publishing. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Available at: [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 7-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
The Methyl Divide: A Comparative Guide to the Biological Activity of 5-Methyl vs. 6-Methyl Derivatives
Sources
- 1. Synthesis and anticancer activities of 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. cancernetwork.com [cancernetwork.com]
- 6. 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs [mdpi.com]
- 7. 5-Methylindole kills various bacterial pathogens and potentiates aminoglycoside against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. group.szbk.u-szeged.hu [group.szbk.u-szeged.hu]
- 14. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Validating 7-Substitution Regiochemistry: A NOESY NMR Guide
Content Type: Technical Comparison & Protocol Guide Subject: Distinguishing N7 vs. N9 Regioisomers in Purine Scaffolds Author Persona: Senior Application Scientist
Executive Summary
In medicinal chemistry, particularly within kinase inhibitor and nucleoside analog development, the purine scaffold is ubiquitous. A critical synthetic challenge is controlling and validating alkylation at the N7 position versus the thermodynamically favored N9 position .
Standard 1D NMR (
This guide outlines the mechanistic logic, comparative advantages, and a self-validating experimental protocol for confirming 7-substitution using 2D NOESY NMR.
The Challenge: The N7 vs. N9 Ambiguity
When alkylating a 6-substituted purine, two regioisomers are generated. The connectivity is identical in terms of atom count, rendering mass spectrometry useless for discrimination.
-
The N9 Isomer: Typically the major product due to steric and electronic factors.
-
The N7 Isomer: Often the desired pharmacophore for specific binding pockets but frequently formed as a minor product or requires specific directing groups.
Comparative Analysis of Validation Methods
| Feature | 1D NMR ( | HMBC (2D) | NOESY (2D) | X-Ray Crystallography |
| Primary Mechanism | Chemical Shift ( | J-Coupling ( | Dipolar Coupling (Through-space) | Electron Density Diffraction |
| Regio-Specificity | Low. | Medium. Depends on observing specific C4/C5 correlations which can be weak or ambiguous. | High. Proves spatial proximity of substituent to C6-group. | Absolute. |
| Time to Result | 10 Minutes | 1-4 Hours | 2-12 Hours | Days to Weeks |
| Sample State | Solution | Solution | Solution | Solid Crystal (Hard to grow) |
| Verdict | Preliminary screening only. | Good for bond connectivity, often insufficient for spatial geometry. | The Gold Standard for solution-state assignment. | Ultimate proof, but impractical for routine screening. |
The NOESY Logic: The "C6-Interaction" Rule
To validate 7-substitution, we rely on the Nuclear Overhauser Effect (NOE) , which describes the transfer of spin polarization from one nuclear spin population to another via cross-relaxation. The intensity of the NOE signal is proportional to
The Geometric Discriminator:
-
In N7-substitution: The alkyl group at N7 is spatially proximal (
Å) to the substituent at C6 (e.g., an amine, chloride, or alkoxy group). -
In N9-substitution: The alkyl group is spatially distant from C6 (
Å).
Therefore, the presence of a cross-peak between the N-alkyl protons and the C6-substituent protons confirms 7-substitution .
Diagram: The Logic of Assignment
The following diagram illustrates the decision tree for assigning the regioisomer based on NOE cross-peaks.
Caption: Logical workflow for distinguishing N7/N9 isomers. The interaction with the C6 substituent is the binary switch for assignment.
Experimental Protocol: Self-Validating NOESY
Phase 1: Sample Preparation
-
Concentration: Dissolve 5–15 mg of compound in 0.6 mL of deuterated solvent (DMSO-
is preferred over CDCl for purines to prevent aggregation and sharpen peaks). -
Degassing (Critical): Paramagnetic oxygen accelerates relaxation (
), effectively killing the NOE signal.-
Method: Bubble Nitrogen or Argon gas through the solution for 2-3 minutes directly in the NMR tube using a long, thin Teflon needle.
-
Phase 2: Acquisition Parameters (400-600 MHz Instrument)
-
Pulse Sequence: noesygpphpp (Gradient selected NOESY with purge pulses) or equivalent.
-
Relaxation Delay (
): Set to 3.0 – 4.0 seconds .-
Why: Aromatic protons (H2, H8) have long
relaxation times. If is too short, the signal saturates, and NOE buildup is compromised.
-
-
Mixing Time (
): The most critical variable.-
Recommendation: 500 ms (0.5 s) .
-
Reasoning: For small-to-medium molecules (MW 300–600), the NOE passes through zero near
. A mixing time of 500 ms captures the negative NOE regime (typical for MW > 600) or positive regime (MW < 300) effectively while minimizing "spin diffusion" (false positives from multi-step transfers).
-
-
Scans (NS): Minimum 16, preferably 32 or 64. NOE signals are weak (1-5% of diagonal intensity).
Phase 3: Processing & Phasing
-
Window Function: Apply a sine-bell squared (
) function shifted by 90° ( ) in both dimensions to reduce truncation artifacts. -
Phasing: Phase the diagonal peaks to be negative (or positive, depending on software convention, but usually negative for large molecules/viscous solvents).
-
Validation: True NOE cross-peaks will have the opposite sign to the diagonal (for small molecules in the extreme narrowing limit) or the same sign (for large molecules/viscous solvents).
-
Note: If your molecule is ~1000 Da, you may be in the "zero-crossing" region where NOE signals vanish. In this specific case, switch to ROESY (Rotating-frame Overhauser Effect Spectroscopy).
-
Data Interpretation & Case Study
Scenario: You have synthesized N-ethyl-6-methoxy-purine. You need to know if the ethyl group is at N7 or N9.
The Evidence Table
| Signal Interaction | Observation (N7 Isomer) | Observation (N9 Isomer) | Interpretation |
| Ethyl ( | Strong Cross-Peak | Strong Cross-Peak | Control: Confirms the ethyl is on the imidazole ring (rules out N1/N3 alkylation). |
| Ethyl ( | Observable Cross-Peak | No Cross-Peak | Discriminator: The N7 ethyl is < 4Å from the C6-methoxy group. The N9 ethyl is > 6Å away. |
| H8 Chemical Shift | Typically | Typically | Supporting: N7 isomers often show a deshielded H8 due to the "bay region" effect, though this is less reliable than NOE. |
Visualizing the Molecular Geometry
The diagram below maps the spatial relationships that generate the NOESY signals.
Caption: Spatial proximity map. Green arrows indicate observable NOE signals; Red dotted line indicates distance too great for NOE transfer.
Troubleshooting
-
Problem: No cross-peaks observed at all.
-
Solution: The mixing time (
) might be too short, or the sample contains oxygen. Degas and increase to 800 ms.
-
-
Problem: All peaks have the same phase as the diagonal.
-
Solution: You are likely observing exchange peaks (chemical exchange) or you are in the negative NOE regime (large molecule). If the latter, this is fine; just look for the connectivity. If you suspect zero-crossing (signals canceling out), run a ROESY .
-
-
Problem: "Spin Diffusion" (A
B C).-
Solution: If you see a correlation that implies a distance > 5Å, it might be a relay effect. Reduce mixing time to 300 ms to isolate direct transfers.
-
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 8: Correlations Through Space: The Nuclear Overhauser Effect).
-
Reich, H. J. (2025). The Nuclear Overhauser Effect (NOE).[2][3][4][5][6] University of Wisconsin-Madison Chemistry.
-
Kovacs, L., & Engard, A. (2002). Differentiation of N7- and N9-substituted purine derivatives by 15N NMR spectroscopy. Journal of Physical Organic Chemistry. (Provides comparative data on N7/N9 assignment).
-
Hu, H., et al. (2019). Regioselective Synthesis of N9-Alkylated Purines. Journal of Organic Chemistry. (Demonstrates the use of NOESY for validating N9 vs N7 products).
Sources
Purity Analysis of 7-Chloro-6-methylpyrazolo[1,5-a]pyrimidine: A Comparative Technical Guide
Topic: Purity Analysis of 7-Chloro-6-methylpyrazolo[1,5-a]pyrimidine by LC-MS Document Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Strategic Context
This compound is a high-value heterocyclic scaffold, serving as a critical electrophilic intermediate in the synthesis of kinase inhibitors (e.g., CDK, PI3K) and anxiolytics (Zaleplon analogs). Its reactivity at the C7 position—driven by the chloro-leaving group—is its primary utility but also its analytical liability.
The Challenge: The 7-chloro moiety is susceptible to hydrolysis, yielding the thermodynamically stable 7-hydroxy impurity (often existing as the 7-one tautomer). Furthermore, the condensation chemistry used to synthesize the core often generates regioisomers (5-methyl vs. 6-methyl vs. 7-methyl variants) that are isobaric and difficult to resolve by low-resolution techniques.
The Solution: While HPLC-UV is the workhorse for routine release testing, LC-MS (Liquid Chromatography-Mass Spectrometry) is indispensable for process development and impurity characterization. This guide compares these methodologies and provides a validated LC-MS workflow designed to detect trace hydrolytic degradants and isobaric impurities.
Comparative Analysis: LC-MS vs. Alternatives
The following table objectively compares analytical modalities for this specific compound, highlighting why LC-MS is the superior choice for purity profiling.
Table 1: Comparative Performance Metrics
| Feature | LC-MS (Recommended) | HPLC-UV (Standard) | GC-MS (Alternative) |
| Primary Utility | Impurity ID, Trace Quantitation | Routine QC, Assay (% w/w) | Residual Solvents, Volatiles |
| Specificity | High (Mass + Retention Time) | Medium (Retention Time only) | High (Mass spectral match) |
| Sensitivity | Excellent (pg levels) | Good (µg levels) | Good (ng levels) |
| Liability | Matrix effects (suppression) | Co-elution of isobaric impurities | Thermal degradation of 7-Cl |
| Suitability for 7-Cl | Best. Detects hydrolysis (M-Cl+OH) | Blind to peak identity without stds | Poor. 7-Cl is thermally labile |
Why LC-MS Wins for this Application
-
Hydrolysis Detection: The conversion of the 7-Chloro (m/z ~167/169) to 7-Hydroxy (m/z ~149) involves a mass shift easily tracked by MS, even if the peaks co-elute in early method development.
-
Thermal Stability: Unlike GC-MS, where the high injector port temperature can drive the elimination of HCl or hydrolysis in situ, LC-MS operates at near-ambient temperatures, preserving the integrity of the labile C-Cl bond.
Technical Deep Dive: LC-MS Method Optimization
Column Chemistry Selection
For pyrazolo[1,5-a]pyrimidines, standard C18 columns are effective, but Phenyl-Hexyl phases often provide superior selectivity for separating regioisomers due to pi-pi interactions with the fused aromatic system.
-
Recommendation: C18 (e.g., Acquity BEH C18) for general purity.
-
Alternative: Phenyl-Hexyl for difficult regioisomer separations.
Mobile Phase & pH
The pyrazolo[1,5-a]pyrimidine core is basic.
-
Acidic pH (0.1% Formic Acid): Protonates the N1 or N4 nitrogen, improving peak shape and enhancing ionization in ESI(+) mode.
-
Avoid: High pH, which accelerates the hydrolysis of the 7-Chloro group to the 7-Hydroxy impurity.
Diagram: Impurity Formation Pathways
The following diagram illustrates the critical degradation pathway that the analytical method must monitor.
Caption: Hydrolytic degradation pathway of the 7-Chloro target to its 7-Hydroxy impurity, the primary CQA monitored by LC-MS.
Validated Experimental Protocol
Reagents and Standards
-
Target Standard: this compound (>98% purity by NMR).
-
Solvents: LC-MS grade Acetonitrile (ACN) and Water.
-
Modifier: Formic Acid (FA), LC-MS grade.
LC-MS Conditions
-
Instrument: UHPLC coupled to Q-TOF or Triple Quadrupole MS.
-
Column: Waters Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm.
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 1-5 µL.
Gradient Table:
| Time (min) | % A (Water + 0.1% FA) | % B (ACN + 0.1% FA) | Curve |
| 0.0 | 95 | 5 | Initial |
| 1.0 | 95 | 5 | Hold |
| 8.0 | 5 | 95 | Linear |
| 10.0 | 5 | 95 | Wash |
| 10.1 | 95 | 5 | Re-equilibrate |
| 12.0 | 95 | 5 | End |
Mass Spectrometry Parameters (ESI+)
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 30 V (Optimized for m/z 167 parent stability)
-
Source Temp: 120°C
-
Desolvation Temp: 350°C
-
Scan Range: m/z 100 – 600 (Full Scan)
-
Key Ions to Monitor:
-
Target (7-Cl): m/z 168.03 (M+H, 35Cl isotope) & 170.03 (37Cl isotope). Look for 3:1 ratio.
-
Impurity (7-OH): m/z 150.07 (M+H). Note: No chlorine isotope pattern.
-
Self-Validating System Suitability Tests (SST)
To ensure "Trustworthiness" (Part 2 of requirements), every run must include these SST criteria:
-
Sensitivity Check: Injection of a 0.05% standard (relative to target concentration). Signal-to-Noise (S/N) must be > 10.
-
Isotope Fidelity: The parent peak must show the characteristic Chlorine isotope pattern (35Cl/37Cl ratio approx 3:1). Deviation indicates co-elution with a non-chlorinated impurity.
-
Carryover: A blank injection following the highest standard must show < 0.1% carryover.
Analytical Decision Workflow
Caption: Decision tree for interpreting LC-MS data to confirm identity and purity.
References
-
Impurity Profile Study of Zaleplon. National Institutes of Health (PubMed). Describes the impurity profiling of pyrazolopyrimidine scaffolds using LC-MS, establishing the baseline for analyzing 7-chloro/7-cyano derivatives.
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives. MDPI Molecules. Provides synthetic routes and structural characterization data (NMR/MS) for various substituted pyrazolo[1,5-a]pyrimidines.
-
Validation of Chromatographic Methods. FDA / CDER Guidelines. General grounding for the System Suitability Tests (SST) and sensitivity limits defined in this guide.
Comparative Guide: Zaleplon vs. Indiplon Scaffolds in Drug Discovery
Executive Summary
In the landscape of non-benzodiazepine sedative-hypnotics ("Z-drugs"), the pyrazolopyrimidine scaffold represents a critical evolution from the imidazopyridine core of Zolpidem. This guide provides a rigorous technical comparison between Zaleplon (marketed as Sonata) and the structurally related but distinct Indiplon (discontinued).
While both utilize a pyrazolo[1,5-a]pyrimidine core to target the GABA-A receptor
Part 1: Structural Activity Relationship (SAR) & Scaffold Analysis
The divergence in pharmacological performance between Zaleplon and Indiplon stems directly from modifications at the 3-position of the pyrazolopyrimidine ring.
The Pyrazolopyrimidine Core
Both molecules share the pyrazolo[1,5-a]pyrimidine backbone. This heteroaromatic system mimics the purine ring, allowing it to bind effectively to the benzodiazepine (BZ) site of the GABA-A receptor.
Critical Substitutions
-
Zaleplon (The "Fast-Off" Scaffold):
-
Substituent: Contains a Cyano (-CN) group at the 3-position.
-
Effect: The electron-withdrawing nature of the cyano group, combined with the specific steric profile, results in rapid association but also rapid dissociation from the receptor. This correlates with its ultra-short half-life (
hour), making it ideal for sleep onset but poor for maintenance.[1]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
-
-
Indiplon (The "High-Affinity" Scaffold):
-
Substituent: Features a (2-Thienyl)carbonyl group at the 3-position.[2]
-
Effect: The addition of the thiophene ring increases lipophilicity and introduces additional van der Waals contacts within the lipophilic pocket of the
subunit interface. This modification significantly increases binding affinity ( ) and receptor dwell time compared to Zaleplon.
-
Visualization: Scaffold Optimization Logic
The following diagram illustrates the medicinal chemistry logic driving the transition from Zaleplon to Indiplon.
Caption: SAR evolution showing how the 3-position substitution alters pharmacokinetics and clinical utility.
Part 2: Pharmacodynamic & Pharmacokinetic Profiling[4]
Receptor Binding Affinity ( and )
Indiplon exhibits significantly higher potency at the
| Parameter | Zaleplon | Indiplon | Mechanistic Implication |
| Scaffold Class | Pyrazolopyrimidine | Pyrazolopyrimidine | Bioisosteric cores. |
| Affinity ( | ~20–50 nM | 0.45 – 1.0 nM | Indiplon has ~20-50x higher affinity [1, 2]. |
| Selectivity ( | Moderate | High (>10-fold) | Indiplon minimizes anxiolytic/muscle relaxant side effects linked to |
| Functional Potency ( | >100 nM | 2.6 nM | Indiplon is a more potent positive allosteric modulator (PAM) [3]. |
| Elimination | ~1.0 hour | ~1.5 – 2.0 hours | Indiplon provides longer coverage (sleep maintenance). |
Causality of Performance
-
Zaleplon: The rapid elimination is due to susceptibility to aldehyde oxidase metabolism.[1] The lack of deep lipophilic anchoring results in a "hit-and-run" receptor interaction.
-
Indiplon: The thiophene moiety not only enhances binding but also slightly alters the metabolic profile (metabolized by CYP3A4 and carboxylesterase), extending the half-life sufficiently to cover the middle-of-the-night awakening window without causing the "hangover" effect seen with longer-acting agents like Eszopiclone (
~6 hrs).
Part 3: Validated Experimental Protocols
Protocol A: Competitive Radioligand Binding Assay
Objective: Determine
Materials:
-
Source: Rat cortical membranes (rich in
) or HEK293 cells expressing . -
Radioligand:
-Flumazenil (Ro 15-1788) or -Indiplon (if custom synthesis available). -
Buffer: 50 mM Tris-HCl (pH 7.4), 4°C.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize tissue in 50 volumes of Tris-HCl. Centrifuge at 40,000
for 20 mins. Wash pellets 3x to remove endogenous GABA (critical: endogenous GABA shifts affinity). -
Incubation:
-
Prepare 96-well plates.
-
Add 50
L of -Flumazenil (Final conc: 1 nM). -
Add 50
L of Test Compound (Zaleplon/Indiplon) at concentrations ranging M to M. -
Add 100
L Membrane suspension (~100 g protein).
-
-
Equilibrium: Incubate for 60 minutes at 4°C . (Note: 4°C prevents receptor degradation and metabolic activity).
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding).
-
Quantification: Liquid scintillation counting.
-
Data Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate
and convert to using the Cheng-Prusoff equation:
Protocol B: Functional Voltage-Clamp Electrophysiology
Objective: Validate efficacy (
Methodology:
-
Expression: Inject Xenopus oocytes with cRNA for
, , and subunits (1:1:1 ratio). -
Recording: Two-electrode voltage clamp (TEVC) at -60 mV holding potential.
-
Application:
-
Apply GABA (
concentration) to establish baseline current. -
Co-apply GABA + Indiplon (or Zaleplon) for 20 seconds.
-
-
Measurement: Record the % potentiation of the chloride current.
-
Validation Check: Indiplon should show potentiation at nanomolar concentrations (2-5 nM), whereas Zaleplon requires significantly higher concentrations.
-
Visualization: Binding Assay Workflow
Caption: Standardized radioligand binding workflow for determining Ki values of Z-drug scaffolds.
Part 4: Synthesis Strategy Overview
For researchers attempting to synthesize these scaffolds for comparative testing, the general route involves the condensation of an aminopyrazole intermediate.
-
Starting Material: 3-amino-4-pyrazolecarbonitrile (for Zaleplon) or a related 3-amino-pyrazole derivative.
-
Cyclization: Reaction with a 1,3-dicarbonyl equivalent (e.g., dimethylformamide dimethyl acetal followed by acetylation) to form the pyrimidine ring.
-
Critical Divergence:
-
Zaleplon: The 3-position is functionalized with a cyano group early in the synthesis or maintained from the starting material.
-
Indiplon: Requires the introduction of the (2-thienyl)carbonyl moiety, often achieved via Friedel-Crafts acylation or reaction of the pyrazolopyrimidine anion with a thiophene-acid chloride derivative.
-
References
-
Sullivan, S. K., et al. (2004).[4][5][6] "Characterization of the interaction of indiplon, a novel pyrazolopyrimidine sedative-hypnotic, with the GABAA receptor."[5][7][8][9] Journal of Pharmacology and Experimental Therapeutics.
-
Petroski, R. E., et al. (2006).[4] "Indiplon is a high-affinity positive allosteric modulator with selectivity for alpha1 subunit-containing GABAA receptors."[2][3][4][5][8][10] Journal of Pharmacology and Experimental Therapeutics.
-
Neubauer, D. N. (2005).[10] "Indiplon: the development of a new hypnotic."[3][11][12] Expert Opinion on Investigational Drugs.
-
Greenblatt, D. J., et al. (2000). "Pharmacokinetics, Pharmacodynamics, and Relative pharmacokinetic/pharmacodynamic Profiles of Zaleplon and Zolpidem." Clinical Therapeutics.
-
Drover, D. R. (2004). "Comparative Pharmacokinetics and Pharmacodynamics of Short-Acting Hypnosedatives." Clinical Pharmacokinetics.
Sources
- 1. Zaleplon - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of the interaction of indiplon, a novel pyrazolopyrimidine sedative-hypnotic, with the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indiplon is a high-affinity positive allosteric modulator with selectivity for alpha1 subunit-containing GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Indiplon: the development of a new hypnotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Indiplon - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
7-Chloro-6-methylpyrazolo[1,5-A]pyrimidine proper disposal procedures
Executive Directive: The Halogenated Imperative
As researchers, we often treat "organic waste" as a monolithic category.[1] For 7-Chloro-6-methylpyrazolo[1,5-a]pyrimidine , this assumption is a critical error.[1]
Because of the chlorine atom at the C7 position and the nitrogen-rich fused ring system, this compound is classified strictly as Halogenated Organic Waste .[1] Improper disposal into general organic streams risks regulatory non-compliance (EPA/RCRA) and, more importantly, the release of hydrochloric acid (HCl) and potential dioxin precursors during standard incineration.[1]
The Core Rule: This compound must be incinerated in a facility equipped with acid gas scrubbers .[1] It never goes down the drain, and it never goes into non-halogenated solvent drums.[1]
Physicochemical & Hazard Profile
Effective disposal begins with understanding the specific hazards that dictate our logistical choices.
| Property | Data / Classification | Operational Implication |
| Chemical Class | Halogenated Heteroaromatic | Segregation: Must be separated from non-halogenated organics.[1] |
| Physical State | Solid (Crystalline Powder) | Packaging: Double-bagging required to prevent particulate dispersion.[1] |
| Key Hazards (GHS) | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | PPE: N95/P100 respirator and Nitrile gloves are mandatory during waste transfer.[1] |
| Combustion Byproducts | HCl, NOx, CO, CO2 | Disposal: Requires rotary kiln incineration with caustic scrubbing.[1] |
| Reactivity | Incompatible with strong oxidizers.[1] | Storage: Do not store waste in drums containing peroxides or nitric acid.[1] |
Operational Disposal Workflow
The following decision matrix outlines the logical flow for disposing of this compound, whether it is pure stock, a reaction mixture, or contaminated debris.
Figure 1: Waste Stream Decision Matrix. Note that adding this compound to a non-halogenated solvent renders the entire volume "Halogenated Waste," significantly increasing disposal costs.[1]
Detailed Procedural Protocols
Protocol A: Disposal of Solid Waste (Pure Substance/Debris)
Use this for expired stock, spill cleanup materials, or contaminated PPE.[1]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) drum or jar.[1] Glass is acceptable but poses a breakage risk for solids.[1]
-
Double Bagging: Place the solid waste into a clear polyethylene bag (minimum 2 mil thickness). Seal with tape.[1] Place this bag inside a second bag.
-
Labeling: Apply a hazardous waste label.
-
RCRA Coding: If pure and unused, verify if a P- or U-list code applies (unlikely for this specific intermediate, usually D-coded if characteristic). If characteristic, use D003 (if reactive) or simply classify as Non-RCRA Regulated Hazardous Waste (depending on state regulations), but always flag for incineration.[1]
Protocol B: Disposal of Liquid Waste (Reaction Mixtures)
Use this for mother liquors or reaction byproducts.[1]
-
Compatibility Check: Ensure the waste stream pH is between 4 and 10.[1] If the reaction used strong acids or bases, neutralize before adding to the waste container to prevent exothermic reactions in the drum.[1]
-
Segregation:
-
Solvent Trace: Even if the solvent is Methanol (non-halogenated), the presence of the 7-chloro compound reclassifies the entire mixture as halogenated waste.[1]
-
Cap Venting: Use vented caps on carboys if there is any risk of slow off-gassing or evolution of nitrogen oxides.[1]
Emergency Response: Spill Management
In the event of a powder spill outside a containment hood, immediate action is required to prevent inhalation and area contamination.[1]
Figure 2: Spill Response Logic. The critical step is "dampening" the powder to prevent aerosolization during cleanup.[1]
Regulatory & Compliance Context
-
EPA RCRA Status: While this compound is not explicitly listed on the P or U lists (40 CFR 261.[1]33) by name, it must be evaluated for characteristics.[1]
-
Incineration Requirement: The presence of the Chlorine atom necessitates incineration at >1000°C with specific residence times to ensure complete destruction of the pyrazolo-pyrimidine ring and capture of the resulting HCl gas.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 520127, 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine (Analogous Hazard Profile).[1] Retrieved from [Link][1]
-
U.S. Environmental Protection Agency (2024). List of Halogenated Organic Compounds Regulated Under 40 CFR 268 Appendix III. Retrieved from [Link][1][3][4][5]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[1] Retrieved from [Link][1]
Sources
- 1. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 2. 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine | C6H5ClN4 | CID 520127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. fishersci.com [fishersci.com]
- 5. everythinginsidethefence.com [everythinginsidethefence.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
